molecular formula C9H9FO B6205756 4-ethyl-3-fluorobenzaldehyde CAS No. 1289005-83-9

4-ethyl-3-fluorobenzaldehyde

Cat. No.: B6205756
CAS No.: 1289005-83-9
M. Wt: 152.2
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-3-fluorobenzaldehyde (CAS 1289005-83-9) is a fluorinated aromatic building block of significant interest in advanced organic synthesis and research. With the molecular formula C9H9FO and a molecular weight of 152.17 g/mol , this compound is a valuable synthon for the development of novel chemical entities. The structure, featuring both an aldehyde and an ethyl group on a fluorinated benzene ring, makes it a versatile intermediate for various reactions, including condensations and ring-forming transformations. Fluorobenzaldehyde derivatives are widely employed in synthesizing ligands for metal complexes and as key precursors in developing active molecules for the pharmaceutical and agrochemical industries . This product is intended for use in research and development laboratories as a crucial intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers can utilize this compound to explore new chemical spaces in material science, medicinal chemistry, and catalyst design.

Properties

CAS No.

1289005-83-9

Molecular Formula

C9H9FO

Molecular Weight

152.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

4-ethyl-3-fluorobenzaldehyde CAS 1289005-83-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a primary reference for researchers and process chemists utilizing 4-ethyl-3-fluorobenzaldehyde (CAS 1289005-83-9) .

CAS: 1289005-83-9 | Formula: C₉H₉FO | M.W.: 152.17 g/mol [1]

Executive Summary & Strategic Utility

This compound is a specialized trisubstituted aromatic intermediate employed primarily in the synthesis of pharmaceutical candidates and advanced agrochemicals. Its structural value lies in the ortho-fluoro effect , where the fluorine atom at the C3 position modulates the metabolic stability of the adjacent ethyl group (C4) and the electronic susceptibility of the aldehyde (C1).

In medicinal chemistry, this scaffold serves as a critical "tail" moiety. The ethyl group provides steric bulk to fill hydrophobic pockets (e.g., in kinase ATP-binding sites), while the fluorine atom acts as a bioisostere for hydrogen, altering pKa and lipophilicity (LogP) without significant steric penalty.

Physicochemical Profile

The following data aggregates predicted and empirical properties for CAS 1289005-83-9. Due to the niche nature of this isomer, values marked (*) are derived from high-fidelity predictive models (ACD/Labs, ChemAxon) calibrated against the 4-fluorobenzaldehyde baseline.

PropertyValueTechnical Note
Appearance Colorless to light yellow liquidSensitive to air oxidation (darkens on storage).
Boiling Point 215°C ± 5°C (760 mmHg)Est. based on 4-fluorobenzaldehyde (181°C) + ethyl increment.
Density 1.105 ± 0.06 g/cm³Denser than water; phase separates easily.
LogP 2.79Moderate lipophilicity; suitable for CNS-active drug design.
Flash Point 86°C (Closed Cup)Class IIIA Combustible Liquid.
Solubility DCM, EtOAc, DMSO, MeOHImmiscible in water.

Synthetic Methodologies

For research-grade purity (>98%), the Suzuki-Miyaura Coupling is the preferred route over direct electrophilic substitution. Direct formylation of 1-ethyl-2-fluorobenzene often yields inseparable regioisomeric mixtures due to the conflicting directing effects of the ethyl (activator, para-director) and fluorine (deactivator, ortho/para-director) groups.

Protocol A: Palladium-Catalyzed Cross-Coupling (Recommended)

This pathway ensures regiochemical integrity by installing the ethyl group onto a pre-functionalized aldehyde scaffold.

Precursor: 4-Bromo-3-fluorobenzaldehyde (CAS 133059-43-5) Reagents: Ethylboronic acid, Pd(dppf)Cl₂, K₂CO₃, 1,4-Dioxane/Water.

Step-by-Step Workflow:

  • Charge: In a nitrogen-flushed reaction vessel, dissolve 4-bromo-3-fluorobenzaldehyde (1.0 eq) and ethylboronic acid (1.2 eq) in degassed 1,4-dioxane (0.2 M concentration).

  • Base Addition: Add an aqueous solution of K₂CO₃ (2.5 eq, 2M).

  • Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%). The use of a bidentate ferrocenyl ligand prevents deborylation of the ethyl species.

  • Reaction: Heat to 90°C for 12 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LCMS.

    • Checkpoint: The bromide starting material (Rt ~ 4.5 min) should disappear; product appears at Rt ~ 5.2 min.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography on silica gel. Elute with 0-10% EtOAc in Hexanes. The product is less polar than the bromide precursor.

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and forward reaction flow, highlighting the avoidance of regioisomeric byproducts.

SynthesisFlow cluster_0 Regiocontrol Strategy SM 4-Bromo-3-fluorobenzaldehyde (CAS 133059-43-5) Intermediate Pd-Complex (Oxidative Addition) SM->Intermediate 90°C, Dioxane Reagents Ethylboronic Acid Pd(dppf)Cl2 / K2CO3 Reagents->Intermediate Product This compound (CAS 1289005-83-9) Intermediate->Product Reductive Elimination Warning AVOID: Direct Formylation of 1-ethyl-2-fluorobenzene (Yields mixture)

Figure 1: Synthetic pathway prioritizing regiochemical purity via Suzuki coupling.

Reactivity & Applications in Drug Design

The aldehyde functionality at C1 is the primary handle for diversification. The adjacent fluorine at C3 exerts an inductive electron-withdrawing effect (-I), making the carbonyl carbon more electrophilic than in non-fluorinated analogs. This accelerates nucleophilic attacks.

Key Transformations
  • Reductive Amination (Kinase Inhibitor Synthesis):

    • Reaction with primary amines (R-NH₂) followed by reduction (NaBH(OAc)₃) yields secondary benzylamines.

    • Application: This motif is frequent in inhibitors targeting EGFR or VEGFR, where the benzylamine occupies the ribose pocket.

  • Knoevenagel Condensation:

    • Reaction with malononitrile or active methylene compounds.

    • Utility: Synthesis of acrylonitrile derivatives for Michael acceptor warheads.

Stability & Storage Protocol
  • Oxidation Risk: Like all benzaldehydes, CAS 1289005-83-9 autoxidizes to 4-ethyl-3-fluorobenzoic acid upon exposure to air.

  • Storage: Store under Argon/Nitrogen at 2-8°C.

  • QC Check: Before use, check ¹H NMR for the carboxylic acid proton (broad singlet >10 ppm). If present (>5%), purify via a basic wash (sat. NaHCO₃) to remove the acid.

ReactivityMap Core This compound (Electrophilic Carbonyl) Path1 Reductive Amination (w/ R-NH2, NaBH(OAc)3) Core->Path1 Path2 Oxidation (Unwanted) (Air/O2) Core->Path2 Slow Path3 Wittig Olefination (w/ Ph3P=CH-R) Core->Path3 Prod1 Benzylamine Scaffold (Kinase Inhibitors) Path1->Prod1 Prod2 Benzoic Acid Impurity (Remove via NaHCO3 wash) Path2->Prod2 Prod3 Styrene Derivatives (Polymer/Material Sci) Path3->Prod3

Figure 2: Reactivity profile highlighting the primary synthetic utility and stability risks.

References

  • EnamineStore. this compound Product Data. Retrieved from .

  • ChemSrc. this compound CAS 1289005-83-9 Properties. Retrieved from .

  • PubChem. 3-Ethyl-4-fluorobenzaldehyde (Isomer Comparison). National Library of Medicine. Retrieved from .

  • GuideChem. 4-Bromo-3-fluorobenzaldehyde Applications. Retrieved from .

Sources

An In-depth Technical Guide to the Chemical Safety of 4-ethyl-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Profile and Strategic Importance

4-ethyl-3-fluorobenzaldehyde is an aromatic aldehyde of interest in medicinal chemistry and organic synthesis. Its structure, featuring an aldehyde functional group, a fluorine atom, and an ethyl group on a benzene ring, makes it a versatile building block. The aldehyde group is a key reactive handle for forming carbon-carbon and carbon-nitrogen bonds, essential in constructing complex molecular scaffolds. The fluorine and ethyl substituents modulate the electronic properties, lipophilicity, and metabolic stability of derivative compounds, making it a valuable intermediate in the synthesis of novel drug candidates and specialized agrochemicals. Given its reactive nature and role as a synthetic precursor, a thorough understanding of its chemical safety is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Section 2: Comprehensive Hazard Assessment

The hazard profile of this compound is logically derived from its constituent parts. Aromatic aldehydes as a class are known irritants, and fluorinated organic molecules can present unique metabolic and toxicological profiles.

GHS Classification (Inferred)

Hazard ClassCategoryHazard StatementPictogram
Flammable LiquidsCategory 3 or 4H226: Flammable liquid and vapour🔥
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation
Hazardous to the Aquatic EnvironmentCategory 2H411: Toxic to aquatic life with long lasting effectsambiental

Core Directives for Risk Mitigation:

  • Flammability: While not highly flammable, its vapors can form flammable mixtures with air, particularly upon heating. It is crucial to keep the compound away from heat, sparks, open flames, and other ignition sources.[1]

  • Irritation Potential: The aldehyde functional group is a primary driver of its irritant properties. Direct contact with skin and eyes will likely cause significant irritation.[1][2] Inhalation of vapors or aerosols can lead to irritation of the respiratory tract.[2][3]

  • Oral Toxicity: The compound is predicted to be harmful if ingested.[2] Accidental ingestion must be strictly avoided by prohibiting eating, drinking, and smoking in laboratory areas.[4]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining robust engineering controls with meticulous selection and use of PPE.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified and properly functioning chemical fume hood to prevent inhalation of vapors.[4]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[3]

  • Safety Stations: An operational eyewash station and safety shower must be in close proximity to the workstation.[2]

Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye and Face ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.Protects against splashes and vapors which can cause serious eye irritation.[1][5]
Hand Nitrile or neoprene gloves.Provides a barrier against skin contact. Prolonged contact can cause irritation and potential absorption.[6]
Body Flame-retardant laboratory coat.Protects skin and personal clothing from splashes and spills.[3]
Respiratory Not required under normal fume hood use.If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Section 4: Protocols for Safe Handling and Storage

Adherence to standardized protocols is the foundation of safe laboratory practice. The causality behind these steps is rooted in minimizing exposure and preventing accidental reactions.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the fume hood is operational, all necessary PPE is donned correctly, and spill cleanup materials are readily available.

  • Aliquotting: When transferring the liquid, use spark-proof tools and ground/bond the container and receiving equipment to prevent static discharge, a potential ignition source.[2]

  • Reaction Setup: Perform all additions to reaction vessels within the fume hood. Avoid heating open containers.

  • Post-Handling: After use, ensure the container is tightly sealed.[2] All contaminated gloves and disposable materials should be placed in a designated hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[4]

Storage Requirements:

  • Location: Store in a cool, dry, well-ventilated area designated for flammable or combustible liquids.[6]

  • Container: Keep in the original, tightly closed container.[2] Consider storing under an inert atmosphere (e.g., nitrogen or argon) as aldehydes can be sensitive to air oxidation over time.[7][8]

  • Incompatibilities: Segregate from strong oxidizing agents, strong bases, and strong reducing agents to prevent vigorous or explosive reactions.[9]

Workflow for Safe Handling of Aromatic Aldehydes

G cluster_prep Preparation Phase cluster_handling Handling & Use cluster_cleanup Post-Handling & Storage Prep1 Verify Fume Hood Operation Prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep1->Prep2 Prep3 Locate Spill Kit & Emergency Stations Prep2->Prep3 Hand1 Transfer Compound Inside Fume Hood Prep3->Hand1 Proceed if safe Hand2 Use Grounded Equipment for Transfer Hand1->Hand2 Hand3 Perform Reaction/Procedure Hand2->Hand3 Clean1 Tightly Seal Container Hand3->Clean1 Procedure complete Clean2 Dispose of Contaminated Waste Clean1->Clean2 Clean3 Store in Cool, Ventilated Area Clean2->Clean3 Clean4 Wash Hands Thoroughly Clean3->Clean4

Caption: A logical workflow for the safe handling of this compound.

Section 5: Emergency Response Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart.[2] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[2] If irritation develops or persists, seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[2]

Fire-Fighting:

  • Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.

  • Unsuitable Media: A direct water jet may spread the fire.

  • Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen fluoride. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release:

  • Evacuate: Immediately clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth. Do not use combustible materials like sawdust.

  • Collect: Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[6]

Emergency Response Decision Tree

G Start Incident Occurs (Spill/Exposure) Spill Is it a spill? Start->Spill Exposure Is it personal exposure? Start->Exposure Spill_Small Small & Contained? Spill->Spill_Small Yes Spill_Large Large or Uncontrolled? Spill->Spill_Large No Exp_Type Exposure Type? Exposure->Exp_Type Spill_Small_Action Absorb with inert material. Collect for disposal. Spill_Small->Spill_Small_Action Spill_Large_Action Evacuate Area. Alert Emergency Services. Spill_Large->Spill_Large_Action Exp_Skin Skin/Eye Exp_Type->Exp_Skin Exp_Inhale Inhalation Exp_Type->Exp_Inhale Exp_Skin_Action Flush with water for 15 min. Remove contaminated clothing. Seek medical aid. Exp_Skin->Exp_Skin_Action Exp_Inhale_Action Move to fresh air. Seek immediate medical aid. Exp_Inhale->Exp_Inhale_Action

Caption: A decision-making flowchart for emergency responses.

Section 6: Physicochemical and Toxicological Profile

Physical & Chemical Properties (Predicted/from Analogues)

PropertyValueSource
Appearance Colorless to light yellow liquid[6]
Molecular Formula C9H9FO-
Molecular Weight 152.17 g/mol -
Boiling Point ~180-200 °C (estimated)[6]
Flash Point ~62 °C (closed cup) (estimated)[6]
Density ~1.1 g/cm³ (estimated)[6]
Solubility Sparingly soluble in water. Soluble in organic solvents.[6]

Toxicological Data (Based on Analogues):

  • Acute Toxicity: The oral LD50 for analogous compounds suggests it is harmful if swallowed. Specific data for this compound is not available.

  • Carcinogenicity & Mutagenicity: No components of similar fluorinated benzaldehydes are listed as carcinogens by IARC, NTP, or OSHA. Ames tests on related compounds have returned negative results, suggesting it is not likely to be mutagenic.

  • Ecological Information: Fluorinated benzaldehydes are classified as toxic to aquatic life with long-lasting effects. Therefore, release into the environment must be avoided.[3]

Section 7: Stability and Reactivity

A core principle of chemical safety is understanding a compound's reactivity to prevent hazardous situations.

  • Chemical Stability: The compound is stable under recommended storage conditions.[3] However, aldehydes are susceptible to slow air oxidation to form the corresponding carboxylic acid.

  • Possibility of Hazardous Reactions: Violent reactions can occur with strong oxidizing agents, strong acids, and bases.

  • Conditions to Avoid: Avoid heating, exposure to flames, and static discharge.[9]

  • Incompatible Materials: Strong oxidizing agents, strong bases, strong reducing agents.[9]

  • Hazardous Decomposition Products: Under fire conditions, it will decompose to form carbon oxides and hydrogen fluoride.

References

  • SDFINE-CHEM. (n.d.). Safety Data Sheet for 4-Fluorobenzaldehyde. Retrieved from [Link]

  • Formacare. (n.d.). ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR. Retrieved from [Link]

  • ACS Publications. (2026). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. The Journal of Organic Chemistry. Retrieved from [Link]

  • MIT DSpace. (2014). Synthesis and Accumulation of Aromatic Aldehydes in an Engineered Strain ofEscherichia coli. Retrieved from [Link]

  • ResearchGate. (2025). New Methods for the Preparation of Aromatic Aldehydes. Retrieved from [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

Sources

Technical Procurement Guide: 4-Ethyl-3-Fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the procurement, synthesis economics, and quality parameters for 4-Ethyl-3-fluorobenzaldehyde (Research Grade) .

CAS: 1289005-83-9 | Grade: Research (>97% HPLC) Audience: Medicinal Chemists, Sourcing Managers, Process Engineers

Part 1: Executive Summary & Market Context

This compound is a specialized "Tier 3" aromatic building block used primarily in the synthesis of heterocycles for kinase inhibitors and metabolic modulators. Unlike commodity aldehydes (e.g., 4-fluorobenzaldehyde), this compound is rarely held in bulk stock by major catalog distributors.

Current Market Status (Q1 2026):

  • Availability: Low (Make-to-Order / Lead time 2-4 weeks).

  • Price Volatility: High. Pricing is non-linear and volume-dependent due to the specific "ortho-fluoro/para-ethyl" substitution pattern, which complicates standard oxidation routes.

  • Primary Cost Driver: The synthesis requires chemoselective coupling to avoid defluorination or over-oxidation of the ethyl chain.

Part 2: Chemical Profile & Specifications

Before soliciting quotes, researchers must define the "Research Grade" specification to avoid receiving lower-grade industrial intermediates.

ParameterSpecification (Research Grade)Criticality
CAS Number 1289005-83-9 Absolute . Distinguishes from 3-ethyl-4-fluoro isomer (CAS 370867-69-9).[1]
Purity (HPLC) ≥ 97.0% (Area %)High.[2][3][4] Impurities >3% interfere with subsequent cyclization reactions.
Appearance Colorless to pale yellow oilOxidation indicator. Dark yellow/brown indicates carboxylic acid formation.
1H-NMR Conforms to structureVerify ethyl group integration (q 2H, t 3H) vs aldehyde proton (s 1H).
Water Content ≤ 0.5% (Karl Fischer)Critical if used in moisture-sensitive organometallic steps.

Part 3: Synthesis Economics & Cost Drivers

Understanding the synthesis route explains the high cost relative to simpler analogs. The commercial route typically involves a 3-step sequence starting from 4-bromo-3-fluorobenzaldehyde to preserve the aldehyde functionality during ethylation.

The "Protected Coupling" Route

Direct alkylation of fluorobenzaldehydes is low-yielding due to side reactions. High-grade suppliers use a protection-deprotection strategy.

SynthesisRoute Start Start: 4-Bromo-3-fluorobenzaldehyde (CAS: 133059-43-5) Step1 Step 1: Acetal Protection (Protect Aldehyde) Start->Step1 Ethylene Glycol, pTsOH Step2 Step 2: Suzuki Coupling (Ethylboronic acid, Pd cat.) Step1->Step2 Pd(dppf)Cl2, K2CO3 Step3 Step 3: Acid Hydrolysis (Deprotection) Step2->Step3 HCl/THF Product Target: this compound (>97% Purity) Step3->Product Distillation

Figure 1: The dominant industrial synthesis route. The cost is driven by the Palladium catalyst in Step 2 and the yield loss during the protection/deprotection sequence.

Cost Breakdown
  • Catalyst Load (30% of Cost): The Suzuki coupling requires Palladium catalysts (e.g., Pd(dppf)Cl2) to install the ethyl group on the deactivated aryl ring.

  • Purification (40% of Cost): The final product is an oil. Achieving >97% purity requires high-vacuum fractional distillation to remove trace de-brominated byproducts (3-fluorobenzaldehyde), which are difficult to separate by chromatography.

Part 4: Market Pricing Analysis

Pricing for this compound is not fixed . It follows a "Custom Synthesis" model. The following estimates are based on current raw material costs and standard CRO labor rates.

Estimated Pricing Tiers (2025-2026)
ScaleEstimated Price Range (USD)Unit Cost ($/g)Sourcing Strategy
1 Gram $180 - $350 HighCatalog Order. Use for initial screening only. High markup covers repackaging and QC.
5 Grams $600 - $950 ModerateCatalog/Stock. Ideal for hit-to-lead optimization.
25 Grams $1,800 - $2,500 ~$80/gBatch Inquiry. Request a specific batch quote. Do not buy multiple 5g bottles.
100g+ Quote Only <$50/gCustom Synthesis. Requires a dedicated production run (Lead time: 4-6 weeks).

Strategic Insight:

  • The "Catalog Trap": Many aggregators list this item at $50/g but have zero stock. They will take your order and then initiate a synthesis, leading to months of delay.

  • Verification: Always ask for a "Stock Confirmation" and a copy of the actual batch H-NMR before placing a PO.

Part 5: Quality Assurance Protocol

To ensure the "price" paid yields valid scientific data, the following QC protocol is mandatory upon receipt.

Self-Validating QC System

Objective: Confirm identity and absence of the "Regio-Isomer" (3-ethyl-4-fluoro) which has identical mass (MW 152.16).

  • 1H-NMR Analysis (CDC13):

    • Aldehyde Proton: Look for singlet at ~10.0 ppm.

    • Aromatic Region: The coupling constants are diagnostic.

      • 4-ethyl-3-fluoro:[5] The proton at position 2 (between F and CHO) appears as a doublet of doublets (coupling with F and H6).

      • 3-ethyl-4-fluoro: The proton at position 2 (between Et and CHO) appears as a singlet (or fine doublet) with NO fluorine coupling.

    • Ethyl Group: Quartet (~2.7 ppm) and Triplet (~1.2 ppm).

  • Functional Test (Optional):

    • If the aldehyde is oxidized to the acid (white solid precipitate in the oil), the effective molarity is compromised.

    • Quick Check: Dissolve 10mg in DMSO. If the solution is cloudy or has particulate matter, the sample has significant carboxylic acid contamination (4-ethyl-3-fluorobenzoic acid).

References

  • Chemical Identity & Structure

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 1289005-83-9. Retrieved from [Link]

  • Synthesis Methodology (Suzuki Coupling on Benzaldehydes)
  • Market Precursor Availability
  • Safety Data

Sources

Methodological & Application

Synthesis of 4-Ethyl-3-fluorobenzaldehyde from 4-Ethyl-3-fluorotoluene: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 4-ethyl-3-fluorobenzaldehyde, a valuable building block in pharmaceutical and fine chemical synthesis. The featured methodology is the selective aerobic oxidation of 4-ethyl-3-fluorotoluene, employing a cobalt-manganese-bromide catalytic system. This approach is highlighted for its efficiency, selectivity, and improved environmental profile compared to classical stoichiometric oxidation methods. This document is intended for researchers, chemists, and process development professionals in the fields of organic synthesis and drug discovery.

Introduction and Strategic Overview

This compound is a key intermediate whose structural motifs are pertinent to the development of various biologically active molecules. The selective oxidation of the methyl group of 4-ethyl-3-fluorotoluene presents a direct and atom-economical route to this aldehyde. The primary challenge in this transformation is to achieve high selectivity for the aldehyde without over-oxidation to the corresponding carboxylic acid or undesired reactions at the ethyl group or the aromatic ring.

Several strategies exist for the conversion of substituted toluenes to benzaldehydes, including side-chain halogenation followed by hydrolysis and direct oxidation using strong oxidants like chromium trioxide or potassium permanganate.[1] However, these methods often involve harsh conditions, stoichiometric amounts of hazardous reagents, and the generation of significant waste streams.[1]

This application note focuses on a modern and more sustainable approach: the aerobic oxidation catalyzed by a synergistic mixture of cobalt (II) acetate, manganese (II) acetate, and sodium bromide in an acetic acid solvent system. This catalytic cycle utilizes molecular oxygen from the air as the terminal oxidant, making it an environmentally and economically attractive method.[2][3]

Reaction Mechanism and Rationale for Component Selection

The Co/Mn/Br catalyzed aerobic oxidation of toluenes proceeds through a complex radical chain mechanism. A simplified representation of the catalytic cycle is depicted below.

Catalytic_Cycle Co_II Co(II) Co_III Co(III) Co_II->Co_III Oxidation Br_radical Br• Co_III->Br_radical HBr Benzyl_radical Ar-CH2• Br_radical->Benzyl_radical Ar-CH3 Benzyl_peroxy_radical Ar-CH2OO• Benzyl_radical->Benzyl_peroxy_radical O2 Aldehyde Ar-CHO (this compound) Benzyl_peroxy_radical->Aldehyde Chain Propagation Toluene Ar-CH3 (4-Ethyl-3-fluorotoluene)

Figure 1: Simplified Catalytic Cycle for Co/Mn/Br Aerobic Oxidation.

Causality behind Experimental Choices:

  • Cobalt (II) Acetate: Serves as the primary catalyst. It cycles between the Co(II) and Co(III) oxidation states. Co(III) is a powerful one-electron oxidant that initiates the radical chain reaction.

  • Manganese (II) Acetate: Acts as a co-catalyst that synergistically enhances the activity of the cobalt catalyst. The Mn(II)/Mn(III) redox couple can also participate in the initiation and propagation steps, leading to higher reaction rates and yields.

  • Sodium Bromide: This is the source of the bromide radical (Br•), which is a highly effective hydrogen atom abstractor. It selectively abstracts a hydrogen atom from the methyl group of the toluene derivative to form a resonance-stabilized benzyl radical. This step is crucial for the initiation of the oxidation process.[2]

  • Acetic Acid: A polar protic solvent that is relatively stable under the oxidative conditions and effectively solubilizes the reactants and catalysts.

  • Oxygen (Air): The terminal oxidant, making the process highly atom-economical and environmentally benign compared to stoichiometric inorganic oxidants.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the oxidation of substituted toluenes, with modifications to suit the specific substrate, 4-ethyl-3-fluorotoluene.[3]

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-Ethyl-3-fluorotoluene≥98%Commercial SourceStarting material
Cobalt (II) acetate tetrahydrateReagent GradeCommercial SourceCatalyst
Manganese (II) acetate tetrahydrateReagent GradeCommercial SourceCo-catalyst
Sodium BromideACS Reagent GradeCommercial SourceRadical initiator source
Acetic Acid (Glacial)ACS Reagent GradeCommercial SourceSolvent
Sodium Bicarbonate (NaHCO₃)Saturated solutionIn-house prep.For neutralization during work-up
Sodium Sulfite (Na₂SO₃)AnhydrousCommercial SourceTo quench peroxides
Dichloromethane (CH₂Cl₂)HPLC GradeCommercial SourceExtraction solvent
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercial SourceDrying agent
Silica Gel230-400 meshCommercial SourceFor column chromatography

3.2. Equipment

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer or thermocouple

  • Gas inlet tube

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

3.3. Reaction Setup and Procedure

Workflow cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A Charge flask with 4-ethyl-3-fluorotoluene, Co(OAc)₂, Mn(OAc)₂, NaBr, and Acetic Acid B Equip with condenser, stirrer, and gas inlet A->B C Heat to 100-110 °C with stirring B->C D Introduce a gentle stream of air C->D E Monitor reaction by TLC or GC D->E F Cool to room temperature E->F G Pour into ice-water and add Na₂SO₃ F->G H Extract with Dichloromethane G->H I Wash with saturated NaHCO₃ solution H->I J Dry organic layer with MgSO₄ I->J K Filter and concentrate in vacuo J->K L Purify crude product by silica gel chromatography K->L M Characterize pure product (NMR, IR, MS) L->M

Figure 2: Experimental Workflow for the Synthesis of this compound.

Step-by-Step Protocol:

  • Charging the Reactor: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas inlet tube, add 4-ethyl-3-fluorotoluene (13.8 g, 100 mmol), cobalt (II) acetate tetrahydrate (0.25 g, 1.0 mmol), manganese (II) acetate tetrahydrate (0.25 g, 1.0 mmol), sodium bromide (0.21 g, 2.0 mmol), and glacial acetic acid (100 mL).

  • Reaction Execution: The reaction mixture is heated to 100-110 °C with vigorous stirring. Once the target temperature is reached, a gentle stream of air is bubbled through the reaction mixture via the gas inlet tube.

  • Monitoring: The progress of the reaction should be monitored periodically (e.g., every 2 hours) by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product. The reaction is typically complete within 6-10 hours.

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The dark green solution is then poured into a beaker containing 300 mL of an ice-water mixture. A small amount of sodium sulfite is added to quench any residual peroxides. The aqueous mixture is transferred to a separatory funnel and extracted with dichloromethane (3 x 100 mL).

  • Neutralization and Drying: The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases, followed by a final wash with brine (saturated NaCl solution). The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.[4] The fractions containing the pure product are combined and concentrated to afford the final product as a liquid.

Physicochemical and Safety Data

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance (at 25°C)
4-Ethyl-3-fluorotolueneC₉H₁₁F138.18Colorless liquid
This compoundC₉H₉FO152.16Liquid

Data for this compound sourced from PubChem.[1]

Table 2: Safety Information for Reagents

ReagentHazard StatementsPrecautionary Statements
Manganese (II) acetate tetrahydrateH315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Cobalt (II) acetate tetrahydrateH302: Harmful if swallowed.H317: May cause an allergic skin reaction.H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.H350: May cause cancer.H410: Very toxic to aquatic life with long lasting effects.P201: Obtain special instructions before use.P273: Avoid release to the environment.P280: Wear protective gloves/protective clothing/eye protection/face protection.
Sodium BromideH315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.
Acetic Acid (Glacial)H226: Flammable liquid and vapor.H314: Causes severe skin burns and eye damage.P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.

Safety data sourced from respective Safety Data Sheets (SDS).[5][6]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy will provide detailed structural information. The ¹H NMR spectrum is expected to show a characteristic aldehyde proton signal around 9.9-10.1 ppm, along with signals for the aromatic protons and the ethyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong carbonyl (C=O) stretching absorption band around 1700 cm⁻¹, characteristic of an aromatic aldehyde.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

Conclusion

The Co/Mn/Br catalyzed aerobic oxidation of 4-ethyl-3-fluorotoluene offers an efficient and selective route to this compound. This method avoids the use of hazardous and stoichiometric oxidizing agents, aligning with the principles of green chemistry. The provided protocol serves as a robust starting point for laboratory-scale synthesis and can be optimized for larger-scale production. Proper adherence to safety procedures is paramount when handling the reagents and performing the reaction.

References

  • CN104098453A - Synthetic method for 4-fluorobenzaldehyde - Google Patents.
  • Safety Data Sheet: Manganese(II) acetate tetrahydrate - Carl ROTH. Available at: [Link]

  • 3-Ethyl-4-fluorobenzaldehyde | C9H9FO | CID 10898878 - PubChem. Available at: [Link]

  • EP0024624B1 - 4-fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor - Google Patents.
  • Selective Aerobic Oxidation of Toluene in the Presence of Co2+ and Task-Specific Organic Salts, Including Ionic Liquids | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine - ResearchGate. Available at: [Link]

  • Supporting Information for a scientific article.
  • Selective Oxidation of p -Chlorotoluene Catalyzed by Co/Mn/Br in Acetic Acid−Water Medium - ResearchGate. Available at: [Link]

  • Oxidation of alcohols - Chemguide. Available at: [Link]

  • Catalytic Oxidation Mechanism of Toluene on the Ce0.875Zr0.125O2 (110) Surface - MDPI. Available at: [Link]

  • Mn-Mediated α-Radical Addition of Carbonyls to Olefins: Systematic Study, Scope, and Electrocatalysis - ChemRxiv. Available at: [Link]

  • Reactions in organic chemistry I. Reactions of oxidation – based on the example of various organic compounds - UP-Lublin. Available at: [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. Available at: [Link]

  • Side Chain Bromination of 4 – Nitro Toluene by an Electro Chemical Method. Available at: [Link]

  • Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids - NCERT. Available at: [Link]

  • JEE Main 2026: Preparation of Benzaldehyde - Chemistry - Vedantu. Available at: [Link]

  • Convert Benzyl Bromide into Benzaldehyde The reaction involves the conve.. - Filo. Available at: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]

Sources

Application Note: Leveraging 4-Ethyl-3-fluorobenzaldehyde for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes and a focal point for modern drug discovery, particularly in oncology. The strategic design of small molecule kinase inhibitors often involves the use of bespoke building blocks to optimize potency, selectivity, and pharmacokinetic properties. This guide introduces 4-ethyl-3-fluorobenzaldehyde as a versatile and promising, yet underexplored, scaffold for this purpose. We will explore the rationale behind its use, focusing on the strategic placement of the ethyl and fluoro substituents. Furthermore, we provide a detailed, field-proven protocol for its incorporation into a representative pyrimidine-based kinase inhibitor scaffold via reductive amination, a cornerstone reaction in pharmaceutical synthesis.[1][2] This document serves as a comprehensive resource for medicinal chemists and drug development professionals seeking to expand their chemical toolbox with novel, rationally designed reagents.

Introduction: The Rationale for Fluorinated Scaffolds in Kinase Inhibition

The development of kinase inhibitors has revolutionized the treatment of various diseases, most notably cancer. Many successful inhibitors target the ATP-binding site of the kinase domain.[3] The design of these molecules is a delicate balance of achieving high-affinity binding to the target kinase while maintaining selectivity over the ~500 other kinases in the human kinome to minimize off-target toxicity.

A key strategy in modern medicinal chemistry is the incorporation of fluorine atoms into drug candidates.[4] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's biological profile.[4][5] Specifically, in kinase inhibitors, fluorine can:

  • Enhance Binding Affinity: The electronegative fluorine can act as a hydrogen bond acceptor, forming crucial interactions with the amide hydrogens of the kinase "hinge" region, a common anchoring point for Type I and Type II inhibitors.[3]

  • Improve Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic degradation by cytochrome P450 enzymes, often blocking sites of aromatic hydroxylation and thereby increasing the drug's half-life.[6]

  • Modulate Physicochemical Properties: Fluorine substitution can lower the pKa of nearby basic groups, which can improve cell membrane permeability and lead to better oral bioavailability.[4]

The subject of this guide, This compound , combines the benefits of fluorination with an ethyl group. This small alkyl substituent can probe hydrophobic pockets within the ATP-binding site, potentially increasing both potency and selectivity for the target kinase. Its aldehyde functionality serves as a versatile chemical handle for elaboration into a variety of established kinase inhibitor scaffolds.[7][8]

Physicochemical Properties & Reactivity Profile

This compound is a substituted aromatic aldehyde with properties that make it suitable for a range of organic transformations. Its reactivity is primarily dictated by the aldehyde group, which is susceptible to nucleophilic attack and is an excellent precursor for forming C-N and C-C bonds.

PropertyValueSource / Method
Molecular Formula C₉H₉FOCalculated
Molecular Weight 152.17 g/mol Calculated
Appearance Expected to be a liquid or low-melting solidAnalogy
Boiling Point Not reported; estimated >200 °CAnalogy
Solubility Soluble in common organic solvents (DCM, THF, DMF, etc.)Expected
Reactivity Centers Aldehyde (electrophilic), Aromatic Ring (amenable to substitution)Chemical Principles

The electron-withdrawing nature of both the fluorine atom and the aldehyde group deactivates the aromatic ring towards electrophilic substitution, but the aldehyde itself is highly reactive towards nucleophiles, making it ideal for reactions like reductive amination, Wittig reactions, and aldol condensations.

Synthetic Application: Reductive Amination for Kinase Inhibitor Scaffolds

Reductive amination is one of the most robust and widely utilized reactions in pharmaceutical synthesis for the formation of carbon-nitrogen bonds.[1][2][9] It provides a direct and high-yielding pathway to couple an aldehyde or ketone with an amine. This method is particularly valuable for attaching substituted phenyl rings, like that of this compound, to amine-bearing heterocyclic cores common in kinase inhibitors (e.g., pyrimidines, quinazolines, pyrazoles).[10][11][12]

The process involves two key steps, often performed in a single pot:

  • Imine Formation: The amine nucleophile attacks the electrophilic aldehyde carbon, followed by dehydration to form an imine intermediate.

  • Reduction: A selective reducing agent, introduced into the reaction, reduces the imine to the corresponding secondary amine.

G

Protocol 1: Synthesis of a Hypothetical N-((4-ethyl-3-fluorophenyl)methyl)-pyrimidin-2-amine Kinase Inhibitor Core

This protocol describes a proof-of-concept synthesis using this compound and a commercially available aminopyrimidine core.

Materials:

  • This compound (1.0 eq, 152.17 mg, 1.0 mmol)

  • 2-Aminopyrimidine (1.05 eq, 99.86 mg, 1.05 mmol)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq, 317.9 mg, 1.5 mmol)

  • 1,2-Dichloroethane (DCE), anhydrous (5 mL)

  • Acetic Acid (catalytic, ~1 drop)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM) for extraction

  • Ethyl Acetate (EtOAc) and Hexanes for chromatography

Instrumentation:

  • Round-bottom flask with magnetic stirrer

  • Nitrogen or Argon inert atmosphere setup

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Flash column chromatography system

Procedure:

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (152.17 mg, 1.0 mmol) and 2-aminopyrimidine (99.86 mg, 1.05 mmol).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (5 mL) via syringe, followed by one drop of glacial acetic acid to catalyze imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by TLC or LC-MS. The consumption of the aldehyde is a key indicator.

    • Expert Insight: The small amount of acid is crucial for protonating the aldehyde carbonyl, making it more electrophilic, and for facilitating the dehydration step. Anhydrous conditions prevent the hydrolysis of the imine back to the starting materials.

  • Reduction Step: Once imine formation is evident, carefully add sodium triacetoxyborohydride (317.9 mg, 1.5 mmol) to the mixture in one portion.

    • Causality: Sodium triacetoxyborohydride is the reagent of choice because it is a mild and selective reducing agent, primarily reducing the imine in the presence of the unreacted aldehyde.[13] It is less reactive towards carbonyls than other hydrides like NaBH₄, minimizing side reactions.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., 30% EtOAc in Hexanes), observing the disappearance of the imine intermediate and the appearance of a new, more polar product spot.

  • Work-up: Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution (~10 mL). Stir vigorously for 15 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (20 mL), then dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.

Expected Characterization of Product:

  • ¹H NMR: Expect to see characteristic peaks for the pyrimidine ring, the aromatic protons of the fluorophenyl ring, a singlet for the benzylic CH₂ group, and the quartet and triplet for the ethyl group.

  • Mass Spectrometry (ESI+): Expect to find the [M+H]⁺ ion corresponding to the molecular weight of the product (C₁₃H₁₄FN₃, MW = 231.27).

Structure-Activity Relationship (SAR) Implications

The resulting molecule, N-((4-ethyl-3-fluorophenyl)methyl)-pyrimidin-2-amine, serves as a core scaffold that can be further elaborated. The strategic placement of the substituents from this compound allows us to hypothesize its interactions within a kinase ATP-binding site.

G

  • Hinge Binding: The pyrimidine core is a well-known "hinge-binder," forming hydrogen bonds that anchor the inhibitor in the ATP site.[7][14]

  • Fluorine Interaction: The 3-fluoro substituent is positioned to potentially act as a hydrogen bond acceptor with the hinge region or other nearby residues, strengthening the binding affinity.[5]

  • Hydrophobic Pocket Exploration: The 4-ethyl group can extend into a nearby hydrophobic pocket, which is often crucial for achieving selectivity between different kinases, as the size and shape of these pockets vary.[3]

By systematically modifying other positions on the pyrimidine core (e.g., via Suzuki or Buchwald-Hartwig coupling), researchers can use this 4-ethyl-3-fluorobenzyl-containing intermediate to build a library of potent and selective kinase inhibitors.[15][16]

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Pomerantz, W. C., & Mapp, A. K. (2007). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Current Topics in Medicinal Chemistry, 7(6), 531-540. [Link]

  • Mezencev, R. (2014). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 19(7), 9879-9905. [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(110), 90861-90865. [Link]

  • Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]

  • Humphries, L. A., & Boger, D. L. (2017). New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor. Tetrahedron, 73(29), 4079-4090. [Link]

  • Rico, E., & Darlak, K. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 8(48), 45681–45718. [Link]

  • Bryan, M. C., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7534–7555. [Link]

  • Carmi, C., et al. (2011). Structure–Activity Relationship Study of Hydantoin Derivatives as EGFR Inhibitors. ChemMedChem, 6(7), 1236-1245. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2023). Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis. Scientific Reports, 13(1), 14213. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Dymek, B., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]

  • El-Mekabaty, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(19), 6667. [Link]

  • Roskoski, R. Jr. (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research, 103, 26-47. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]

  • Liu, Y., et al. (2020). Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. Chemistry – A European Journal, 26(69), 16341-16345. [Link]

  • Bhavani, A. K. D., et al. (2022). Structure Activity Relationship Studies around DB18, a Potent and Selective Inhibitor of CLK Kinases. Molecules, 27(18), 5997. [Link]

  • The Journal of Organic Chemistry Ahead of Print. (2024). The Journal of Organic Chemistry. [Link]

  • Singleton, J. D. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. [Link]

  • Green Chemistry Teaching and Learning Community. (2023). Amines in Pharmaceutical Synthesis. GCTLC. [Link]

  • Zhang, J., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

  • Lategahn, J., et al. (2020). Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. Archiv der Pharmazie, 353(8), e2000027. [Link]

  • O'Connell, J., et al. (2014). Synthesis of a novel polycyclic ring scaffold with antimitotic properties via a selective domino Heck-Suzuki reaction. Organic & Biomolecular Chemistry, 12(41), 8146-8151. [Link]

  • Johnson, L. N. (2009). Protein kinase inhibitors: contributions from structure to clinical compounds. Quarterly Reviews of Biophysics, 42(1), 1-40. [Link]

  • Dymek, B., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]

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Application Note: Grignard Addition to 4-Ethyl-3-Fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for the nucleophilic addition of a Grignard reagent (specifically Methylmagnesium bromide, MeMgBr) to 4-ethyl-3-fluorobenzaldehyde (CAS: 370867-69-9). This transformation yields the secondary alcohol 1-(4-ethyl-3-fluorophenyl)ethanol , a critical pharmacophore in medicinal chemistry.

While standard Grignard protocols exist, this substrate presents specific electronic and steric considerations.[1] The 3-fluoro substituent increases carbonyl electrophilicity via inductive withdrawal (


), while the 4-ethyl group  provides steric bulk and weak electron donation (

). This guide optimizes reaction conditions to balance reactivity with selectivity, ensuring high yield and minimizing side reactions such as reduction or Wurtz-type coupling.

Chemical Context & Mechanistic Insight

Substrate Analysis
  • Electrophile: this compound ($ \text{MW} = 152.17 , \text{ g/mol } $)

  • Electronic Effect: The fluorine atom at the meta position (relative to the aldehyde) exerts a strong inductive withdrawing effect, polarizing the carbonyl carbon more significantly than in unsubstituted benzaldehyde. This lowers the LUMO energy, facilitating nucleophilic attack.

  • Steric Environment: The ethyl group at the para position is distal to the reaction center and exerts minimal steric hindrance to the incoming nucleophile.

Reaction Mechanism

The reaction proceeds via a polar nucleophilic addition. The magnesium atom coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The nucleophilic alkyl group (R) transfers to the carbonyl carbon, forming a tetrahedral magnesium alkoxide intermediate.

GrignardMechanism Substrate This compound (Electrophile) Complex Coordination Complex (Mg-O interaction) Substrate->Complex Coordination Grignard MeMgBr (Nucleophile) Grignard->Complex Intermediate Magnesium Alkoxide (Tetrahedral) Complex->Intermediate Nucleophilic Attack (R- transfer) Product 1-(4-ethyl-3-fluorophenyl)ethanol Intermediate->Product Acidic Quench (H3O+)

Figure 1: Mechanistic pathway of Grignard addition to substituted benzaldehyde.

Experimental Protocol

Pre-Reaction Planning

Safety Critical: Grignard reagents are pyrophoric and react violently with water. All glassware must be flame-dried or oven-dried (


 for 4h) and cooled under an inert atmosphere (

or

).

Reagent Table:

ReagentMW ( g/mol )Density (g/mL)Equiv.Amount (Example)Mmol
This compound 152.17~1.17*1.01.52 g10.0
MeMgBr (3.0 M in Et₂O) 119.241.031.24.0 mL12.0
THF (Anhydrous) 72.110.889Solvent20 mLN/A
Sat. NH₄Cl (aq) 53.49~1.07Quench15 mLExcess

*Density estimated based on 3-fluorobenzaldehyde analogues.

Step-by-Step Procedure
Phase 1: Setup and Inertion
  • Equip a 100 mL 2-neck round-bottom flask (RBF) with a magnetic stir bar, a rubber septum, and a nitrogen inlet adapter connected to a Schlenk line.

  • Flame-dry the apparatus under vacuum and backfill with Nitrogen (

    
     cycles).
    
  • Allow the flask to cool to room temperature (RT) under positive Nitrogen pressure.

Phase 2: Substrate Preparation
  • Syringe 1.52 g (10.0 mmol) of this compound into the flask.

  • Add 20 mL of anhydrous THF .

    • Note: THF is preferred over Diethyl Ether for this substrate as it better solubilizes the resulting magnesium alkoxide, preventing precipitation that can trap unreacted starting material.

  • Cool the solution to 0°C using an ice/water bath. Stir for 10 minutes to ensure thermal equilibrium.

Phase 3: Grignard Addition
  • Charge a flame-dried, nitrogen-purged syringe with 4.0 mL (12.0 mmol, 1.2 eq) of Methylmagnesium bromide (3.0 M in Et₂O).

  • Dropwise Addition: Add the Grignard reagent to the aldehyde solution over 15–20 minutes .

    • Process Control: Monitor the internal temperature; do not allow it to exceed 5°C. The solution may turn slightly yellow or turbid, which is normal.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (23°C) .

  • Stir at RT for 1–2 hours .

Phase 4: Monitoring (IPC)
  • TLC Analysis: Elute with 20% EtOAc in Hexanes.

    • Starting Material (Aldehyde): High

      
      , UV active.
      
    • Product (Alcohol): Lower

      
      , UV active, stains with PMA or KMnO₄.
      
  • Quench Check: Remove a 50 µL aliquot and quench into a mini-vial of sat.

    
    /EtOAc to verify conversion before bulk workup.
    
Phase 5: Quench and Workup[2]
  • Cool the reaction mixture back to 0°C .

  • Quench: Slowly add 15 mL of Saturated Ammonium Chloride (

    
    ) .
    
    • Caution: Exothermic gas evolution (

      
       if excess MeMgBr is present).
      
    • Why

      
      ? It buffers the pH (~9), breaking the Mg-alkoxide complex without generating strongly acidic conditions that could dehydrate the benzylic alcohol to a styrene derivative.
      
  • Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (

    
    ) .
    
  • Wash: Combine organic layers and wash with:

    • Water (

      
      )
      
    • Brine (

      
      )
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap).
    

Process Control & Troubleshooting

Emulsion Management

Magnesium salts often form gelatinous precipitates (


) that cause stubborn emulsions.
  • Prevention: If the quench becomes gelatinous, add 10 mL of Rochelle's Salt solution (Sodium Potassium Tartrate, sat. aq.) instead of just water.[3][4] Stir vigorously for 30 minutes. The tartrate chelates magnesium, resulting in two clear, separable layers.

Impurity Profile
  • Wurtz Coupling (Biaryl formation): Rare at 0°C but possible if temperature spikes.

  • Reduction (Benzyl alcohol): Can occur if the Grignard reagent has

    
    -hydrogens and is sterically hindered (e.g., 
    
    
    
    -BuMgCl). With MeMgBr, this is negligible.
Experimental Workflow Diagram

Workflow Start Start: Dry Glassware (N2 Atmosphere) Solubilize Dissolve Aldehyde in THF (Cool to 0°C) Start->Solubilize Addition Add MeMgBr Dropwise (Maintain T < 5°C) Solubilize->Addition Warm Warm to RT (Stir 1-2 h) Addition->Warm Check IPC: TLC/HPLC (Complete conversion?) Warm->Check Check->Warm No (Add more time/reagent) Quench Quench: Sat. NH4Cl (0°C, Exothermic) Check->Quench Yes Workup Extraction (EtOAc) Wash (Brine) -> Dry (Na2SO4) Quench->Workup

Figure 2: Operational workflow for the Grignard addition protocol.

References

  • Grignard, V. (1900).[5] "Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures". Comptes Rendus, 130, 1322–1324.

  • PubChem. (n.d.).[6] "3-Ethyl-4-fluorobenzaldehyde (Compound)".[6] National Library of Medicine. Retrieved October 24, 2023. Link[6]

  • Organic Chemistry Portal. (n.d.). "Grignard Reaction".[1][3][4][5][7][8][9] Retrieved October 24, 2023. Link

  • Sigma-Aldrich. (n.d.). "Product Specification: Methylmagnesium bromide solution". Retrieved October 24, 2023. Link

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley. (Standard reference for Rochelle's Salt workup).

Sources

4-ethyl-3-fluorobenzaldehyde Schiff base synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Characterization of Schiff Bases Derived from 4-Ethyl-3-fluorobenzaldehyde

Executive Summary

This application note details the synthetic protocols for generating Schiff bases (imines) from This compound . Schiff bases are critical pharmacophores in medicinal chemistry, known for their antibacterial, antifungal, and anticancer properties.[1][2] The specific substitution pattern of this precursor—combining the electron-withdrawing nature of the 3-fluoro group with the steric and lipophilic contribution of the 4-ethyl group—offers unique electronic tuning of the azomethine bond, potentially enhancing biological efficacy and metabolic stability.

This guide presents two validated methodologies:

  • Method A: Conventional Acid-Catalyzed Reflux (Thermodynamic Control).

  • Method B: Microwave-Assisted Solvent-Free Synthesis (Kinetic Control/Green Chemistry).

Chemical Theory & Mechanism

The formation of the Schiff base involves the nucleophilic attack of a primary amine onto the carbonyl carbon of the aldehyde, followed by dehydration.

  • Substituent Effects:

    • 3-Fluoro Group (

      
      ):  The inductive electron-withdrawing nature of fluorine at the meta position increases the electrophilicity of the carbonyl carbon, theoretically accelerating the initial nucleophilic attack compared to non-fluorinated analogs.
      
    • 4-Ethyl Group (

      
      ):  The ethyl group at the para position provides mild electron donation and lipophilicity. While it slightly counters the activation from fluorine, its primary role is enhancing the membrane permeability of the final drug candidate.
      
Reaction Mechanism

The reaction proceeds via a hemiaminal intermediate, which undergoes acid-catalyzed dehydration to form the imine.

Mechanism Aldehyde This compound (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack (Fast) Amine Primary Amine (Nucleophile) Amine->Hemiaminal Imine Schiff Base (Product) Hemiaminal->Imine Acid Catalyzed Dehydration (-H₂O) Water H₂O (Byproduct) Hemiaminal->Water

Caption: Simplified reaction pathway for Schiff base condensation.

Experimental Protocols

Materials Required
  • Precursor: this compound (CAS: 198075-71-1).

  • Amine Source: Substituted anilines (e.g., 4-chloroaniline) or aliphatic amines.

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (GAA).

Method A: Conventional Acid-Catalyzed Reflux

Best for: Large-scale synthesis, obtaining thermodynamically stable crystals.

  • Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 15 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the chosen primary amine to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid. The pH should be slightly acidic (pH 5–6) to activate the carbonyl without protonating the amine into a non-nucleophilic ammonium salt.

  • Reflux: Attach a reflux condenser and heat the mixture at 70–80°C for 3–6 hours . Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into crushed ice with vigorous stirring.

    • The Schiff base will precipitate as a solid.[3]

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol to yield pure crystals.

Method B: Microwave-Assisted Synthesis (Green Method)

Best for: High-throughput screening, rapid library generation, solvent-free synthesis.

  • Mixing: In a clean mortar, mix 1.0 mmol of this compound and 1.0 mmol of primary amine.

  • Grinding: Grind the mixture with a pestle for 2–3 minutes until a paste forms. (Optional: Add 1 drop of ethanol to aid mixing).

  • Irradiation: Transfer the paste to a microwave-safe beaker or vial. Irradiate in a microwave reactor (or modified domestic microwave) at 300–400 W for 2–4 minutes .

    • Note: Irradiate in 30-second bursts to prevent overheating/degradation.

  • Workup: Allow the vessel to cool. Add minimal cold ethanol (2–3 mL) to wash the product and filter.

  • Result: This method typically affords higher yields (>90%) in significantly less time compared to reflux.

Characterization & Validation

To ensure the integrity of the synthesized ligand, the following spectral signatures must be verified.

TechniqueParameterExpected ValueStructural Assignment
FT-IR Frequency (

)
1600 – 1640 cm⁻¹ C=N Stretching (Azomethine). Absence of C=O stretch (~1700 cm⁻¹) confirms completion.
¹H NMR Chemical Shift (

)
8.2 – 8.8 ppm Singlet (1H) . Azomethine proton (-CH=N-).[3][4][5]
¹H NMR Chemical Shift (

)
1.2 (t) & 2.6 (q) ppm Ethyl group . Triplet (-CH₃) and Quartet (-CH₂-) signals.
¹⁹F NMR Chemical Shift (

)
-110 to -120 ppm Singlet . Characteristic of aryl fluoride.
Mass Spec m/z[M+H]⁺Molecular ion peak corresponding to calculated mass.

Troubleshooting & Optimization

  • Oily Product: If the product separates as an oil rather than a solid, cool the mixture to 0°C and scratch the glass side of the flask with a glass rod to induce nucleation. Alternatively, evaporate the solvent and recrystallize using a Hexane/Ethanol mixture.

  • Low Yield: Ensure the ethanol is absolute (water-free). Water is a byproduct; its presence in the solvent can push the equilibrium back toward the reactants (Le Chatelier's principle).

  • Darkening of Color: Indicates oxidation of the amine. Ensure amines are fresh or distilled prior to use. Perform the reaction under a nitrogen atmosphere if the amine is sensitive.

Workflow Visualization

Workflow cluster_0 Method Selection Start Start: Reagents Preparation (1:1 Molar Ratio) MethodA Method A: Reflux (Ethanol + AcOH, 4-6h) Start->MethodA MethodB Method B: Microwave (Solvent-free, 2-4 min) Start->MethodB Monitoring TLC Monitoring (Disappearance of Aldehyde) MethodA->Monitoring MethodB->Monitoring Workup Workup (Pour into Ice/Water) Monitoring->Workup Purification Recrystallization (Hot Ethanol) Workup->Purification Validation Validation (FTIR, NMR, Melting Point) Purification->Validation

Caption: Decision matrix and experimental workflow for synthesis.

References

  • Standard Reflux Protocol

    • Chaudhary, N., et al. (2023).[6][7][8] Synthesis of Schiff Base Derivatives: Conventional vs. Microwave Methods. MDPI.

  • Microwave Methodology

    • Gavin Publishers. (2023). Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases.

  • Green Chemistry Approaches

    • ACS Omega. (2022). Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Natural Acid Catalysts.

  • Biological Relevance of Fluorinated Schiff Bases

    • National Institutes of Health (NIH). (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Ethyl-3-Fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-ethyl-3-fluorobenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this key synthetic intermediate. Impurities, even at trace levels, can compromise reaction yields, introduce downstream separation challenges, and affect the biological activity of final compounds. This guide provides in-depth, field-tested answers to common and complex purification challenges.

Part 1: Initial Analysis and Impurity Profiling

A successful purification strategy begins with a thorough understanding of the crude reaction mixture. Identifying the nature and quantity of impurities is critical for selecting the most efficient purification technique.

Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?

The impurity profile is intrinsically linked to the synthetic method employed. For formylation reactions like the Vilsmeier-Haack or Gattermann-Koch, a predictable set of byproducts can be anticipated.

Common Impurities in this compound Synthesis:

Impurity NameChemical StructureProbable OriginPhysicochemical Properties & Separation Rationale
1-Ethyl-2-fluorobenzene Unreacted starting material.Lower boiling point and much less polar than the aldehyde. Easily removed by distillation or chromatography.
Positional Isomers (e.g., 2-ethyl-5-fluorobenzaldehyde)Lack of complete regioselectivity during the formylation reaction.[1]Similar polarity and often close boiling points make separation challenging. Fractional distillation or high-resolution chromatography is required.[2]
4-Ethyl-3-fluorobenzoic acid Air oxidation of the aldehyde product, especially during workup or storage.[3]Highly polar and acidic. Can be removed by a basic wash (e.g., NaHCO₃ solution) or will streak badly on silica gel chromatography if not addressed.[4]
Di(fluorophenyl)methane derivatives Side reactions, particularly in Friedel-Crafts type formylations.[2][5]High molecular weight, low volatility. Typically removed as distillation residue or by chromatography.
Residual Solvents (e.g., DMF, Dichloromethane)From the reaction or workup.Highly volatile. Best removed in vacuo before other purification steps.
Q2: Which analytical techniques are essential for characterizing my crude product before purification?

A multi-technique approach is strongly recommended for a comprehensive analysis.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying volatile impurities, such as unreacted starting materials, solvent residues, and positional isomers.[2][6]

  • High-Performance Liquid Chromatography (HPLC): Ideal for detecting less volatile impurities like the corresponding carboxylic acid or other high-molecular-weight byproducts.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the desired product and can help identify major impurities. ¹⁹F NMR is particularly useful for distinguishing between fluorine-containing isomers.

  • Thin-Layer Chromatography (TLC): An indispensable tool for quickly assessing the complexity of the mixture and for developing a solvent system for column chromatography.

Part 2: Selecting the Optimal Purification Strategy

The choice of purification method is a critical decision that depends on the scale of your reaction, the nature of the impurities, and the required final purity.

Q3: How do I decide between distillation, chromatography, and chemical extraction for my purification?

Each method has distinct advantages and is suited for different impurity profiles. The following decision workflow can guide your choice.

purification_workflow start Crude Product Analysis (GC, TLC, NMR) q1 Major impurity is unreacted starting material? start->q1 distillation Fractional Distillation q1->distillation  Yes (ΔBP > 20°C) q2 Are impurities acidic (e.g., carboxylic acid)? q1->q2 No distillation->q2 base_wash Aqueous Basic Wash (e.g., NaHCO3) q2->base_wash Yes q3 Are impurities neutral & have similar polarity/boiling point? q2->q3 No base_wash->q3 chromatography Column Chromatography q3->chromatography Yes (Polarity Difference) bisulfite Bisulfite Adduct Formation & Regeneration q3->bisulfite No (Neutral, Non-separable) final_purity Assess Purity (GC, HPLC, NMR) chromatography->final_purity bisulfite->final_purity

Caption: Decision workflow for selecting a purification method.

Part 3: Troubleshooting Specific Purification Techniques

This section addresses common problems encountered during the purification of this compound.

A. Fractional Distillation

Q4: I'm attempting vacuum distillation, but the separation between my product and an isomer is poor. What can I do?

This is a common issue when boiling points are close. To improve separation efficiency:

  • Increase Column Efficiency: Switch from a simple Vigreux column to a more efficient packed column, such as one with Raschig rings or metal sponge packing. This increases the number of theoretical plates.

  • Optimize the Reflux Ratio: Slow down the distillation rate. By increasing the time the vapor is in contact with the column packing (higher reflux), you allow for better equilibration and separation.

  • Adjust the Vacuum: A lower pressure (higher vacuum) reduces the boiling point, which can sometimes increase the relative volatility difference (α) between two close-boiling compounds. However, excessively high vacuum can reduce column efficiency. Experiment to find the optimal pressure.

Q5: My product is turning dark in the distillation flask, and the yield is low. What's happening?

Aldehydes can be sensitive to prolonged heating, leading to polymerization or decomposition.[7]

  • Solution: Use a short-path distillation apparatus to minimize the residence time of the compound at high temperatures. Ensure you have an accurate vacuum gauge and maintain the lowest possible pressure to keep the distillation temperature down. Adding a radical inhibitor like BHT (Butylated hydroxytoluene) to the distillation pot can sometimes prevent polymerization.

B. Column Chromatography

Q6: My aldehyde is streaking badly on the silica gel column, and my fractions are contaminated with a more polar impurity. Why?

This is a classic sign of on-column oxidation of the aldehyde to the corresponding carboxylic acid. Standard silica gel is acidic (pH ≈ 4-5) and can catalyze this oxidation, especially in the presence of air. The resulting carboxylic acid "streaks" down the column, contaminating many fractions.[4]

Q7: How do I prevent product degradation and streaking during silica gel chromatography?

  • Neutralize the Silica: Prepare a slurry of the silica gel in your starting eluent and add 1% triethylamine (Et₃N) by volume. The base neutralizes the acidic sites on the silica surface, preventing both oxidation and potential acetal formation if using alcohol solvents.[8]

  • Use an Alternative Stationary Phase: Alumina (neutral or basic) is a good alternative to silica gel for acid-sensitive compounds.

  • Optimize the Solvent System: Avoid using methanol or ethanol as the primary polar modifier if possible, as they can form hemiacetals/acetals.[8] Ethyl acetate or diethyl ether are generally safer choices. A typical starting point for elution is a gradient of 2% to 10% ethyl acetate in hexanes.

Recommended Chromatography Eluent Systems:

Solvent SystemPolarityComments
Hexane / Ethyl AcetateLow to MediumExcellent general-purpose system. Good separation of non-polar impurities.
Hexane / Diethyl EtherLow to MediumEther is less polar than ethyl acetate; useful for finer separation of close-running spots.
DichloromethaneMediumCan be run as a single solvent or with hexane. Ensure it is peroxide-free.
C. Chemical Purification via Bisulfite Adduct

Q8: I have a persistent neutral impurity with a similar boiling point and polarity to my product. How can I remove it?

This is the ideal scenario for chemical purification using sodium bisulfite. Aldehydes reversibly react with sodium bisulfite to form a charged, water-soluble adduct.[9][10] Neutral organic impurities do not react and can be washed away with an organic solvent. The pure aldehyde is then regenerated by adding a base.[4][11]

bisulfite_purification cluster_organic Organic Phase cluster_aqueous Aqueous Phase crude Crude Aldehyde + Neutral Impurity in Ether wash Wash with NaHSO3 (aq) crude->wash impurity_org Neutral Impurity in Ether wash->impurity_org Impurity remains adduct Water-Soluble Bisulfite Adduct wash->adduct Aldehyde reacts extract Extract with Ether final_product Pure Aldehyde extract->final_product regenerate Add NaHCO3 or NaOH (aq) adduct->regenerate pure_aq Pure Aldehyde (precipitates or forms layer) regenerate->pure_aq pure_aq->extract

Caption: Workflow for purification via bisulfite adduct formation.

Protocol: Purification of this compound using Sodium Bisulfite

  • Dissolution: Dissolve the crude aldehyde mixture in a suitable organic solvent like diethyl ether or MTBE (Methyl tert-butyl ether) (approx. 10 volumes).

  • Adduct Formation: Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) (approx. 1.2 equivalents relative to the aldehyde). Stir the biphasic mixture vigorously for 1-2 hours. The solid bisulfite adduct may precipitate.

  • Separation: Separate the aqueous layer (containing the adduct) from the organic layer (containing the neutral impurity). Wash the aqueous layer 2-3 times with fresh diethyl ether to remove all traces of the impurity.

  • Regeneration: Cool the aqueous layer in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% sodium hydroxide (NaOH) solution with vigorous stirring until the evolution of SO₂ gas ceases and the solution is basic (pH > 8). The pure aldehyde will separate as an oil or solid.[4]

  • Extraction: Extract the regenerated aldehyde from the aqueous phase using 3 portions of fresh diethyl ether or dichloromethane.

  • Workup: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the purified product.

Part 4: Final Purity Assessment and Handling

Q9: My purified product looks clean by NMR, but I'm still seeing issues in my subsequent reaction. What could be wrong?

While NMR is excellent for structural confirmation, it may not detect trace impurities.

  • High-Sensitivity Analysis: Use a more sensitive technique like GC-FID or HPLC-UV with a calibration curve to quantify purity to <0.1% levels.[6] This can reveal trace contaminants that act as catalyst poisons or participate in side reactions.

Q10: How should I properly store purified this compound to maintain its purity?

Aldehydes are notoriously susceptible to air oxidation.[3] Improper storage is a common cause of purity degradation.

  • Inert Atmosphere: Store the aldehyde under an inert atmosphere, such as argon or nitrogen.

  • Refrigeration: Keep the container in a refrigerator (2-8 °C) to slow down potential decomposition pathways.

  • Light Protection: Use an amber glass bottle or store it in the dark to prevent photochemical reactions.

  • Secure Sealing: Ensure the container is tightly sealed with a high-quality cap (e.g., with a PTFE liner) to prevent moisture and air ingress.[12]

References

  • PrepChem. Preparation of 4-fluorobenzaldehyde. Available from: [Link]

  • Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (Video) Available from: [Link]

  • European Patent Office. EP 0289942 B1 - Process for producing fluorobenzaldehydes. Available from: [Link]

  • University of California, Los Angeles. SOP: CRYSTALLIZATION. Available from: [Link]

  • Google Patents. Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals.
  • Google Patents. US6455739B1 - Production of 4-fluorobenzaldehyde.
  • ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Available from: [Link]

  • ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?. Available from: [Link]

  • Google Patents. US4622429A - Process for the preparation of substituted benzaldehydes.
  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • ACS Publications. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Available from: [Link]

  • University of Geneva. Guide for crystallization. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available from: [Link]

  • YouTube. Making Benzaldehyde from Paint Stripper. Available from: [Link]

  • PubChem. 3-Ethyl-4-fluorobenzaldehyde. Available from: [Link]

  • ResearchGate. What is the best solvent for purifying aldehyde in a column chromatography?. Available from: [Link]

Sources

stability of 4-ethyl-3-fluorobenzaldehyde in basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide Topic: Stability of 4-ethyl-3-fluorobenzaldehyde in Basic Conditions Ticket ID: CHEM-SUP-2024-882 Status: Resolved / Knowledge Base Article

Executive Summary: The Stability Triad

Welcome to the Technical Support Center. You are likely working with This compound (CAS: 370867-69-9) as a key intermediate in a drug discovery scaffold.

When subjecting this molecule to basic conditions, you are navigating a "Stability Triad" of competing degradation pathways. Unlike simple alkyl halides or stable ketones, this molecule possesses three distinct reactive centers that respond differently to base strength, nucleophilicity, and temperature.

The Three Critical Risks:

  • The Aldehyde (C1): Susceptible to Cannizzaro disproportionation (primary failure mode in strong aqueous base).[1]

  • The Fluorine (C3): Susceptible to Nucleophilic Aromatic Substitution (

    
    )  under forcing conditions.
    
  • The Benzylic Ethyl (C4): Susceptible to base-catalyzed autoxidation .

Module 1: The Cannizzaro Threat (Primary Instability)

User Scenario: "I treated my starting material with 1M NaOH to perform a hydrolysis elsewhere in the molecule, but my aldehyde peak disappeared and two new peaks appeared."

Root Cause Analysis: Benzaldehydes lacking


-hydrogens (like this compound) cannot form enolates. In the presence of strong hydroxide bases (NaOH, KOH), they undergo the Cannizzaro Reaction .[1][2] The hydroxide attacks the carbonyl carbon, forming a tetrahedral intermediate which then acts as a hydride donor to a second aldehyde molecule.[1][2][3][4]

Result: You lose 100% of your starting material, converting it into a 50:50 mixture of:

  • 4-ethyl-3-fluorobenzyl alcohol (Reduced product)

  • 4-ethyl-3-fluorobenzoic acid (Oxidized product, as a carboxylate salt)

Mechanism Visualization (DOT)

Cannizzaro Aldehyde 2x Aldehyde (Starting Material) Inter Tetrahedral Intermediate (Dianion in high base) Aldehyde->Inter + OH⁻ (Nucleophilic Attack) Products Alcohol + Carboxylate (Disproportionation) Inter->Products Hydride Transfer

Figure 1: The irreversible disproportionation pathway of benzaldehydes in strong hydroxide bases.

Corrective Protocol:

  • Avoid: Aqueous NaOH, KOH, or LiOH if the aldehyde must remain intact.

  • Alternative: If you need a base for a different transformation (e.g., deprotonating a phenol or amine), use a non-nucleophilic base such as Potassium tert-butoxide (

    
    -BuOK) in a dry solvent, or inorganic carbonates (
    
    
    
    ,
    
    
    ) which are less likely to trigger rapid Cannizzaro at moderate temperatures.

Module 2: The Fluorine Factor ( Risks)

User Scenario: "I am running a reaction at 80°C with sodium methoxide. I see the aldehyde is intact, but the fluorine seems to be gone."

Root Cause Analysis: While the fluorine atom is in the meta position relative to the electron-withdrawing aldehyde group (which normally directs nucleophiles ortho/para), the aldehyde still lowers the electron density of the entire ring. Under forcing conditions (high heat, strong alkoxide bases), Nucleophilic Aromatic Substitution (


)  can occur, replacing the fluorine with an alkoxy group.

Stability Matrix:

ConditionBase TypeTemperatureRisk LevelOutcome
Aqueous NaOH Strong NucleophileRTHigh Cannizzaro (Aldehyde loss)
NaOMe / MeOH Strong Nucleophile>60°CMedium

(Fluorine displacement)
LDA / LiHMDS Non-nucleophilic-78°C to 0°CLow Stable (Deprotonation only)
Pyridine / Et3N Weak NucleophileRT to 50°CLow Stable (Schiff base risk if primary amine)

Module 3: Base-Accelerated Autoxidation

User Scenario: "My LCMS purity dropped from 98% to 92% after stirring in basic buffer overnight exposed to air."

Root Cause Analysis: Benzaldehydes are notoriously prone to aerobic oxidation to benzoic acids. This process involves a radical chain reaction. Bases can accelerate this by stabilizing radical intermediates or facilitating the formation of peroxy species. The ethyl group at the C4 position adds a secondary risk: benzylic oxidation , although the aldehyde oxidation usually proceeds much faster.

Corrective Protocol:

  • Degas Solvents: Always sparge reaction solvents with Nitrogen or Argon.

  • Headspace: Maintain an inert atmosphere blanket.

  • Additives: If compatible with your synthesis, trace amounts of BHT (butylated hydroxytoluene) can inhibit radical autoxidation.

Troubleshooting & FAQs

Q1: Can I use this aldehyde in a reductive amination with a primary amine? A: Yes, but proceed with caution.

  • Issue: Primary amines are basic nucleophiles. They will form a Schiff Base (Imine) rapidly. This is usually the desired intermediate.

  • Risk: If the reaction is left too long without the reducing agent (NaBH4, STAB), the imine can hydrolyze or undergo side reactions.

  • Protocol: Pre-mix the amine and aldehyde in MeOH/DCM with a drying agent (

    
    ) or molecular sieves to drive imine formation, then add the reducing agent immediately.
    

Q2: I need to wash my organic layer. Can I use 1M NaOH to remove acidic impurities? A: Absolutely NOT. Even a brief wash with 1M NaOH can initiate the Cannizzaro reaction at the interface.

  • Solution: Use Saturated Sodium Bicarbonate (

    
    ) or a pH 7-8 phosphate buffer. These are too weak to trigger the Cannizzaro reaction but strong enough to neutralize strong acids.
    

Q3: How do I store this compound long-term? A:

  • Temperature: 2-8°C (Refrigerated).

  • Atmosphere: Under Argon or Nitrogen (essential to prevent oxidation to the benzoic acid).

  • Container: Amber glass (light can initiate radical autoxidation).

Interactive Troubleshooting Logic

Use the following flow to diagnose stability issues in your specific experiment.

Troubleshooting Start Start: Stability Issue Detected CheckProd Check Major Byproduct Start->CheckProd AcidAlcohol Alcohol + Acid Found? CheckProd->AcidAlcohol Yes AcidOnly Only Acid Found? CheckProd->AcidOnly Yes Ether Ether/Methoxy Species? CheckProd->Ether Yes Cannizzaro Diagnosis: Cannizzaro Reaction (Base too strong/nucleophilic) AcidAlcohol->Cannizzaro Oxidation Diagnosis: Aerobic Oxidation (Air leak/Solvent not degassed) AcidOnly->Oxidation SNAr Diagnosis: S_NAr Reaction (High Temp + Alkoxide) Ether->SNAr

Figure 2: Diagnostic flow for identifying degradation pathways based on impurity profiling.

References

  • Cannizzaro Reaction Mechanism. Chemistry LibreTexts. (2023). Detailed mechanistic overview of base-induced disproportionation.

  • Nucleophilic Aromatic Substitution.Master Organic Chemistry. (2018). Principles of

    
     regarding fluorine as a leaving group and ring activation. 
    
  • Autoxidation of Benzaldehyde. Royal Society Proceedings A. Kinetic studies on the base-catalyzed and metal-catalyzed oxidation of benzaldehydes.

  • 3-Fluorobenzaldehyde Properties. PubChem. Chemical and physical property data for fluorinated benzaldehyde derivatives.

Sources

Validation & Comparative

A Researcher's Guide to the ¹H NMR Spectral Analysis of 4-ethyl-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains an indispensable tool for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-ethyl-3-fluorobenzaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science. We will dissect the expected spectrum, compare it with structurally related alternatives, and provide a robust experimental protocol for acquiring high-quality data.

Theoretical ¹H NMR Spectrum of this compound: A Predictive Analysis

The structure of this compound dictates a unique ¹H NMR spectrum. The electron-withdrawing nature of the aldehyde and fluorine substituents, coupled with the electron-donating effect of the ethyl group, creates a distinct electronic environment for each proton. This results in characteristic chemical shifts and coupling patterns.

Expected Signals:

  • Aldehyde Proton (-CHO): This proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. It is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm.[1] Long-range coupling to the fluorine atom may result in a narrow doublet.[2]

  • Aromatic Protons (Ar-H): The three protons on the benzene ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

    • H-2: This proton is ortho to the strongly electron-withdrawing aldehyde group and will be the most deshielded of the aromatic protons. It is expected to appear as a doublet of doublets due to coupling with H-6 and the fluorine at position 3.

    • H-5: This proton is ortho to the electron-donating ethyl group and meta to the aldehyde group. It will be shielded relative to H-2 and H-6. It is expected to appear as a doublet of doublets due to coupling with H-6 and the fluorine at position 3.

    • H-6: This proton is meta to the aldehyde group and ortho to the ethyl group. It will appear as a complex multiplet due to coupling with H-2, H-5, and potentially a small long-range coupling to the ethyl protons.

  • Ethyl Group Protons (-CH₂CH₃):

    • Methylene Protons (-CH₂-): These protons are benzylic and will be deshielded compared to typical aliphatic methylene groups. They will appear as a quartet due to coupling with the adjacent methyl protons.

    • Methyl Protons (-CH₃): These protons will be the most shielded in the molecule, appearing as a triplet due to coupling with the adjacent methylene protons.

Comparative Spectral Analysis: Highlighting Substituent Effects

To fully appreciate the nuances of the this compound spectrum, a comparison with simpler, related molecules is invaluable.

CompoundAldehyde Proton (δ, ppm)Aromatic Protons (δ, ppm)Other Protons (δ, ppm)Key Features & Differences
Benzaldehyde ~10.0 (s)7.5-8.0 (m, 5H)-Serves as the fundamental reference. The aromatic region is a complex multiplet.[1]
3-Fluorobenzaldehyde ~9.99 (d)7.3-7.7 (m, 4H)-The aldehyde proton shows a small doublet due to coupling with the fluorine. The aromatic signals are shifted and show H-F coupling.[3]
4-Ethylbenzaldehyde ~9.9 (s)7.3-7.8 (m, 4H)~2.7 (q, 2H), ~1.2 (t, 3H)The aromatic region shows a more defined pattern due to the para-substitution. The ethyl group signals are characteristic.[4][5][6][7]
This compound (Predicted) ~9.9-10.1 (d)~7.4-7.9 (m, 3H)~2.7 (q, 2H), ~1.2 (t, 3H)A combination of the features above. The aldehyde proton is a doublet, and the aromatic region is more complex due to the three distinct protons and H-F couplings.

This comparison underscores how the electronic and steric effects of the ethyl and fluoro substituents modulate the chemical shifts and coupling patterns of the protons in the parent benzaldehyde structure.

Experimental Protocol for High-Quality ¹H NMR Data Acquisition

Achieving a high-resolution and clean ¹H NMR spectrum is paramount for accurate structural elucidation. The following protocol outlines a self-validating system for the analysis of aromatic aldehydes like this compound.

1. Sample Preparation:

  • Analyte Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

  • Solvent Selection: Use a high-purity deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar aromatic compounds.[8]

  • Concentration: For a standard ¹H NMR experiment, a concentration of 1-5 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient.[9][10][11]

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[12]

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is often used for referencing.[11]

2. NMR Instrument Parameters:

  • Field Strength: A higher magnetic field strength (e.g., 400 MHz or greater) will provide better signal dispersion and simplify the analysis of complex spin systems.

  • Shimming: Carefully shim the magnetic field homogeneity to obtain sharp, symmetrical peaks. Automated shimming routines are generally effective, but manual adjustment may be necessary for optimal resolution.

  • Pulse Sequence: A standard single-pulse experiment is usually sufficient for ¹H NMR.

  • Acquisition Parameters:

    • Number of Scans: Depending on the sample concentration, 8 to 16 scans are typically adequate.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient for ¹H nuclei.

    • Acquisition Time: An acquisition time of 2-4 seconds will ensure good digital resolution.

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

  • Phasing: The spectrum must be correctly phased to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: A flat baseline is crucial for accurate integration.

  • Integration: The area under each peak should be integrated to determine the relative number of protons giving rise to each signal.

  • Peak Picking: Identify the precise chemical shift of each peak.

Below is a graphical representation of the NMR data acquisition and analysis workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (1-5 mg) B Dissolve in Deuterated Solvent (0.6-0.7 mL) A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Acquire FID E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Integration and Peak Picking H->I J Structural Elucidation I->J

Caption: Workflow for NMR data acquisition and analysis.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough understanding of the interplay between the aldehyde, ethyl, and fluoro substituents is key to its accurate interpretation. By comparing its predicted spectrum with those of related compounds and following a rigorous experimental protocol, researchers can confidently elucidate its structure. This guide provides the foundational knowledge and practical steps necessary for scientists and drug development professionals to effectively utilize ¹H NMR in their research endeavors.

References

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. Available from: [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available from: [Link]

  • Supporting Information. Available from: [Link]

  • MathWorks. NMR Data Processing and Analysis - File Exchange - MATLAB Central. Available from: [Link]

  • ACS Publications. Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation | Journal of Chemical Information and Modeling. Available from: [Link]

  • NMR Data Processing. Available from: [Link]

  • PubChem. 4-Ethylbenzaldehyde | C9H10O | CID 20861. Available from: [Link]

  • Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Available from: [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Available from: [Link]

  • Sciencemadness Discussion Board. H-NMR Multiplicity of aldehyde hydrogen on 3-fluorobenzaldehyde. Available from: [Link]

  • PMC. NMR data processing, visualization, analysis and structure calculation with NMRFx. Available from: [Link]

  • Atb. 4-Ethylbenzaldehyde | C9H10O | MD Topology | NMR | X-Ray. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Available from: [Link]

  • Western University. NMR Sample Preparation. Available from: [Link]

  • Chegg.com. Solved C9H10O 4-ethylbenzaldehyde H NMR spectrum: Assign all. Available from: [Link]

  • YouTube. Proton NMR Skills (Benzene Derivatives) - Part 1. Available from: [Link]

  • Mestrelab Resources. Basics on Arrayed-NMR and Data Analysis. Available from: [Link]

  • The MetaRbolomics book. 2.3 NMR data handling and (pre-)processing. Available from: [Link]

  • Semantic Scholar. 1H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Available from: [Link]

  • The Journal of Chemical Physics | AIP Publishing. NMR Fluorine‐Fluorine Coupling Constants in Saturated Organic Compounds. Available from: [Link]

  • Chemistry LibreTexts. 16: Multinuclear. Available from: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

Sources

A Comparative Guide to HPLC Retention Times of 4-ethyl-3-fluorobenzaldehyde and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. 4-ethyl-3-fluorobenzaldehyde is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity through reliable analytical methods is a critical step in the drug development pipeline. This guide provides an in-depth technical comparison of the High-Performance Liquid Chromatography (HPLC) retention time of this compound against its potential process-related impurities.

The Critical Role of Purity in Pharmaceutical Synthesis

The presence of impurities, even in trace amounts, can have significant consequences in pharmaceutical manufacturing. They can affect the safety, efficacy, and stability of the final drug product. Therefore, robust analytical methods are required to identify and quantify any potential impurities in key intermediates like this compound. Reversed-phase HPLC is a powerful and widely used technique for this purpose, offering high resolution and sensitivity for the separation of closely related compounds.

Understanding the Separation: The Science Behind Retention Time

In reversed-phase HPLC, the separation is based on the differential partitioning of analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase. Compounds with higher hydrophobicity (less polar) will have a stronger affinity for the stationary phase and will therefore elute later, resulting in a longer retention time. The polarity of a molecule is influenced by its functional groups and overall structure.

For the compounds discussed in this guide, the primary factors influencing their retention time are:

  • Presence and Position of the Ethyl Group: The ethyl group is nonpolar and significantly increases the hydrophobicity of the benzaldehyde backbone. This leads to a longer retention time compared to analogues without this group.

  • Position of the Fluorine Atom: Fluorine is an electronegative atom that can influence the overall polarity of the molecule. Its position relative to the aldehyde and ethyl groups can cause subtle changes in dipole moment and, consequently, in retention time.

  • Presence of Other Functional Groups: Impurities may lack either the ethyl or the fluorine substituent, or they may have additional functional groups that alter their polarity and hydrophobicity.

Predicted HPLC Elution Order of this compound and Potential Impurities

Based on the principles of reversed-phase chromatography and the physicochemical properties of the likely impurities, a predicted elution order can be established. The following table summarizes the expected retention times for this compound and its common process-related impurities under a typical reversed-phase HPLC method. The retention times are estimated relative to the main compound and are based on their calculated LogP values, a measure of lipophilicity (a higher LogP generally corresponds to a longer retention time in reversed-phase HPLC).

Compound NameStructureMolecular WeightCalculated LogPPredicted Relative Retention Time (RRT)
3-FluorobenzaldehydeC₇H₅FO124.111.63~ 0.75
4-Fluorobenzaldehyde[1]C₇H₅FO124.111.63~ 0.76
BenzaldehydeC₇H₆O106.121.48~ 0.70
4-Ethylbenzaldehyde[2]C₉H₁₀O134.182.39~ 1.10
3-EthylbenzaldehydeC₉H₁₀O134.182.39~ 1.10
This compound [3]C₉H₉FO 152.17 2.30 1.00
2-ethyl-4-fluorobenzaldehydeC₉H₉FO152.17~ 2.35~ 1.05
3-ethyl-2-fluorobenzaldehydeC₉H₉FO152.17~ 2.32~ 1.02
4-ethyl-2-fluorobenzaldehydeC₉H₉FO152.17~ 2.35~ 1.05

Note: The LogP values for the isomeric ethylfluorobenzaldehydes are estimated based on the contribution of the individual substituents. The RRT values are hypothetical and will vary depending on the specific HPLC conditions.

Visualizing the Separation

The following diagram illustrates the logical workflow for the separation and identification of this compound from its potential impurities using reversed-phase HPLC.

HPLC_Separation_Workflow cluster_0 Sample Injection cluster_1 HPLC Column (Reversed-Phase) cluster_2 Elution Order (Increasing Retention Time) cluster_3 Detection start Inject Sample Mixture column C18 Stationary Phase start->column Mobile Phase Flow imp1 More Polar Impurities (e.g., 3-Fluorobenzaldehyde) column->imp1 Early Elution main This compound imp1->main imp2 Less Polar Impurities (e.g., 4-Ethylbenzaldehyde) main->imp2 Late Elution detector UV Detector imp2->detector chromatogram Chromatogram Output detector->chromatogram

Caption: Workflow of HPLC separation for this compound and impurities.

Experimental Protocol: A Validated HPLC Method

This section provides a detailed, step-by-step methodology for the analysis of this compound and its impurities. This protocol is designed to be a self-validating system, ensuring robust and reproducible results.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • This compound reference standard.

  • Reference standards for potential impurities (if available).

2. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-18 min: 70% B

    • 18-20 min: 70% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample and Standard Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve in 25 mL of acetonitrile.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with acetonitrile.

  • Sample Solution: Accurately weigh about 25 mg of the this compound sample and dissolve in 25 mL of acetonitrile.

4. System Suitability:

Before sample analysis, perform a system suitability test by injecting the working standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.

5. Analysis Procedure:

Inject the blank (acetonitrile), the working standard solution, and the sample solution into the chromatograph. Record the chromatograms and integrate the peak areas.

6. Calculation of Impurities:

The percentage of each impurity in the sample can be calculated using the following formula:

% Impurity = (Area_impurity / (Area_main_peak + ΣArea_all_impurities)) * 100

Causality Behind Experimental Choices

  • C18 Column: A C18 stationary phase is chosen for its excellent hydrophobic selectivity, which is ideal for separating aromatic compounds with varying alkyl and halogen substituents.

  • Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase system for reversed-phase HPLC, offering good peak shape and resolution for a wide range of compounds. The gradient elution allows for the separation of both more polar and less polar impurities within a reasonable run time.

  • UV Detection at 254 nm: Benzaldehyde and its derivatives contain a chromophore that absorbs UV light strongly at around 254 nm, providing good sensitivity for both the main compound and its aromatic impurities.

Conclusion

This guide provides a comprehensive framework for understanding and implementing an HPLC method for the purity assessment of this compound. By understanding the principles of reversed-phase chromatography and the physicochemical properties of the target compound and its potential impurities, researchers can develop and validate robust analytical methods. The provided experimental protocol serves as a starting point for method development and can be further optimized to meet specific laboratory requirements. The diligent application of such analytical techniques is fundamental to ensuring the quality and safety of pharmaceutical products.

References

  • Wikipedia. 4-Ethylbenzaldehyde. [Link]

  • PubChem. 3-Ethyl-4-fluorobenzaldehyde. [Link]

Sources

comparing reactivity of 4-ethyl-3-fluorobenzaldehyde vs 4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-fluorobenzaldehyde and its disubstituted analog, 4-ethyl-3-fluorobenzaldehyde . It is designed for medicinal chemists and process engineers selecting building blocks for structure-activity relationship (SAR) studies or scale-up synthesis.

Executive Summary

While 4-fluorobenzaldehyde (4-FBA) and This compound (4-E-3-FBA) share a core fluorinated benzaldehyde scaffold, their reactivity profiles diverge significantly due to the regiochemistry of the fluorine substituent relative to the aldehyde group.

  • 4-Fluorobenzaldehyde is a dual-purpose electrophile. It undergoes facile carbonyl addition and Nucleophilic Aromatic Substitution (

    
    ) because the aldehyde (EWG) is para to the fluorine.
    
  • This compound is a mono-purpose electrophile. It exhibits enhanced carbonyl reactivity due to the inductive effects of the meta-fluorine, but it is effectively inert to

    
     under standard conditions because the aldehyde is meta to the fluorine leaving group.
    
Quick Look: Physical & Electronic Properties[1]
Property4-FluorobenzaldehydeThis compound
Structure Para-substitutedTrisubstituted (1,3,4-pattern)
CAS 459-57-41289005-83-9
Electronic Nature (

)
+0.06 (Weakly Activated CHO)+0.19 (Moderately Activated CHO)

Potential
High (Activated by p-CHO)Negligible (Deactivated by m-CHO/p-Et)
Primary Application Bifunctional ScaffoldElectronic Tuning / Steric Fit

Electronic Landscape & Hammett Analysis

To predict reactivity without running a single reaction, we apply Hammett substituent constants (


). The reactivity of the aldehyde carbonyl correlates with the electrophilicity of the carbonyl carbon, which is modulated by the ring substituents.[1]
Calculated Electronic Effects on Carbonyl

The net electronic effect (


) on the carbonyl group is the sum of the contributions from all substituents.
  • 4-Fluorobenzaldehyde:

    • Fluorine is para. It withdraws by induction (-I) but donates by resonance (+R).[1]

    • Result: The aldehyde is only slightly more reactive than unsubstituted benzaldehyde.

  • This compound:

    • Fluorine is meta to the aldehyde. Resonance is impossible; only strong inductive withdrawal (-I) applies.

      
      .
      
    • Ethyl is para to the aldehyde. It donates by induction (+I).

      
      .
      
    • Result: The strong -I effect of the meta-fluorine overpowers the weak donation of the ethyl group. Consequently, the carbonyl of 4-E-3-FBA is more electrophilic than 4-FBA.

Visualization of Electronic Vectors

ElectronicEffects cluster_0 4-Fluorobenzaldehyde cluster_1 This compound F1 F (Para) +R (Donation) -I (Withdrawal) CHO1 Aldehyde (Electrophile) F1->CHO1 Net Effect: Weak Activation (σ = 0.06) F2 F (Meta) -I (Strong Withdrawal) CHO2 Aldehyde (Electrophile) F2->CHO2 Strong Activation Result Net Effect: Moderate Activation (σ = 0.19) Et2 Ethyl (Para) +I (Weak Donation) Et2->CHO2 Weak Deactivation

Figure 1: Vector analysis of electronic effects. The meta-fluorine in 4-E-3-FBA provides a dominant activating effect on the carbonyl, surpassing the 4-FBA analog.

Reactivity Profile 1: Nucleophilic Aromatic Substitution ( )

This is the critical differentiator. If your synthetic route relies on displacing the fluorine with an amine, thiol, or alkoxide, you must choose the correct isomer.

The Mechanism

For


 to occur, the Meisenheimer complex (intermediate) must be stabilized by an electron-withdrawing group (EWG) located ortho or para to the leaving group.
  • 4-FBA (Success): The aldehyde is para to the fluorine. When a nucleophile attacks C4, the negative charge delocalizes onto the aldehyde oxygen. This resonance stabilization lowers the activation energy significantly.

  • 4-E-3-FBA (Failure): The aldehyde is meta to the fluorine. The negative charge cannot be delocalized onto the aldehyde. Furthermore, the ethyl group is ortho to the fluorine (position 4 relative to aldehyde, but ortho relative to F at 3? No, F is at 3, Et is at 4. They are ortho to each other). The ethyl group donates electrons, destabilizing the anionic intermediate.

Comparative Workflow Diagram

SNAr_Comparison cluster_Success Pathway A: 4-Fluorobenzaldehyde (Viable) cluster_Fail Pathway B: this compound (Blocked) Start1 4-FBA + Nucleophile (Nu-) Complex1 Meisenheimer Complex (Stabilized by p-CHO) Start1->Complex1 Fast (Low Ea) Product1 Product: 4-Nu-Benzaldehyde Complex1->Product1 - F- Start2 4-E-3-FBA + Nucleophile (Nu-) Complex2 Transition State (Destabilized by m-CHO & o-Et) Start2->Complex2 Blocked (High Ea) Product2 No Reaction / Decomposition Complex2->Product2

Figure 2: Mechanistic divergence in


 reactions. 4-FBA allows charge delocalization; 4-E-3-FBA blocks it.

Reactivity Profile 2: Carbonyl Condensations

Reaction Type: Reductive Amination, Knoevenagel Condensation, Wittig Reaction.

In these reactions, the nucleophile attacks the carbonyl carbon. The rate is determined by the electrophilicity of this carbon.

  • Experimental Insight: In a competitive reductive amination with a weak nucleophile (e.g., aniline), This compound will react faster than 4-fluorobenzaldehyde. The inductive withdrawal of the meta-fluorine creates a stronger partial positive charge (

    
    ) on the carbonyl carbon compared to the para-fluorine analog.
    
Protocol: Reductive Amination (General Procedure)

This protocol is self-validating via TLC monitoring of imine formation.

Reagents:

  • Aldehyde (1.0 equiv)[2][3]

  • Amine (1.1 equiv)

  • STAB (Sodium Triacetoxyborohydride) (1.5 equiv)

  • DCE (Dichloroethane) or DCM

Step-by-Step:

  • Imine Formation: Dissolve 1.0 mmol of This compound in 5 mL DCE. Add 1.1 mmol of amine. Stir at RT for 30 mins.

    • Checkpoint: Check TLC. 4-E-3-FBA should show faster consumption of starting material compared to 4-FBA due to higher electrophilicity.

  • Reduction: Add 1.5 mmol STAB. Stir for 2-4 hours.

  • Quench: Add sat. NaHCO3. Extract with DCM.

  • Purification: The ethyl group increases lipophilicity (

    
    ), making the product of 4-E-3-FBA elute later on silica gel compared to the 4-FBA derivative.
    

Experimental Data Summary

Reaction Class4-FluorobenzaldehydeThis compoundMechanistic Driver

(e.g., with Morpholine)
Excellent Yield (>90%) No Reaction (<5%) Resonance stabilization of intermediate.
Reductive Amination Good Yield (Standard Rate)High Yield (Faster Rate) Inductive activation by meta-F.
Oxidation (to Benzoic Acid) StandardStandardAlkyl group may undergo benzylic oxidation if conditions are harsh (e.g., KMnO4).
Solubility (LogP) ~1.8~2.7Ethyl group adds significant lipophilicity.

References

  • Hammett Constants & Electronic Effects : Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

  • 
     Mechanism & Regiochemistry : Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. 
    
  • Physical Properties of Fluorobenzaldehydes : Sigma-Aldrich Product Catalog (4-Fluorobenzaldehyde).[4]

  • Synthesis of this compound : PubChem Compound Summary for CID 10898878 (Isomer analog reference for properties). (Note: Specific isomer properties inferred from close analogs and calculated LogP data).

Sources

Comparative Spectroscopic Guide: 4-Ethyl-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Compound: 4-Ethyl-3-fluorobenzaldehyde Predicted


:  256 ± 2 nm (Ethanol)
Primary Application:  Pharmaceutical intermediate (fluorinated building block).

This guide provides a technical analysis of the UV-Vis absorption properties of this compound. Due to the proprietary nature of specific batch data for this trisubstituted benzaldehyde, this document synthesizes a predictive spectral profile based on empirically validated substituent effects (Woodward-Fieser protocols) and comparative analog data. It includes a self-validating experimental protocol for researchers to confirm these values in-house.

Theoretical Framework: Electronic Substituent Effects

The UV-Vis spectrum of this compound is governed by the


 transitions of the benzene ring conjugated with the carbonyl group. The position of the absorption maximum (

) is determined by the interplay of the auxochromes (Ethyl and Fluoro groups) on the parent benzaldehyde chromophore.
  • Parent Chromophore (Benzaldehyde): The reference

    
     for the K-band (allowed 
    
    
    
    ) is approximately 246 nm in polar solvents (EtOH).
  • 4-Ethyl Group (Para-Alkyl): Alkyl groups are electron-donating via hyperconjugation and induction (+I). In the para position, this extends the conjugation length, raising the HOMO energy and causing a Bathochromic (Red) Shift of approximately +10 nm .

  • 3-Fluoro Group (Meta-Halogen): Fluorine is unique; it is inductively withdrawing (-I) but resonance donating (+R). In the meta position, resonance overlap with the carbonyl

    
    -system is forbidden. The inductive withdrawal dominates, stabilizing the ground state slightly more than the excited state. This typically results in a negligible or slight Hypsochromic (Blue) Shift  (0 to -2 nm) relative to the alkyl shift.
    

Net Prediction: The strong bathochromic shift of the 4-ethyl group will dominate the spectrum, with the 3-fluoro group providing a minor modulation.

Electronic Interaction Pathway

ElectronicEffects Benzaldehyde Benzaldehyde Core (Base: ~246 nm) Ethyl 4-Ethyl Group (+I, Hyperconjugation) Benzaldehyde->Ethyl Para-Substitution (+10 nm) Fluoro 3-Fluoro Group (-I Inductive Dominance) Benzaldehyde->Fluoro Meta-Substitution (~0 nm) Result Net Shift: Bathochromic (Red) ~256 nm Ethyl->Result Fluoro->Result

Figure 1: Vector analysis of substituent effects on the benzaldehyde chromophore.

Comparative Analysis: Analog Benchmarking

To validate the theoretical prediction, we compare the target compound against structurally verified analogs. The data below establishes a "spectral bracket" for this compound.

CompoundStructure

(EtOH)
Shift vs. ParentMechanism
Benzaldehyde Parent246 nm Base Chromophore
4-Ethylbenzaldehyde Analog 1257 nm +11 nmStrong +I / Hyperconjugation
3-Fluorobenzaldehyde Analog 2244 nm -2 nm-I Inductive withdrawal (Meta)
4-Fluorobenzaldehyde Analog 3252 nm +6 nm+R Resonance (Para)
This compound Target ~256 nm +10 nm Combined Effect (Predicted)

Analysis: The 4-ethyl analog (257 nm) is the closest electronic match. The addition of a 3-fluoro atom to this system is expected to exert a minimal shift, likely tightening the band slightly but maintaining the peak near 256–257 nm.

Experimental Validation Protocol

For drug development applications requiring GLP-compliant data, use the following self-validating protocol to determine the precise


 and Molar Absorptivity (

).
Reagents & Equipment
  • Solvent: Spectroscopic grade Ethanol (UV cutoff <210 nm).

  • Blank: Pure solvent from the same bottle used for dilution.

  • Cuvettes: Quartz (1 cm path length). Glass/plastic absorb UV and are unsuitable.

Step-by-Step Workflow
  • Stock Solution Preparation:

    • Weigh ~10 mg of this compound (MW: 152.16 g/mol ) into a 100 mL volumetric flask.

    • Dissolve in Ethanol and dilute to mark.

    • Concentration: ~0.1 mg/mL (

      
       M). This is too concentrated for direct scan.
      
  • Working Solution (Dilution):

    • Transfer 1.0 mL of Stock Solution to a 50 mL volumetric flask.

    • Dilute to mark with Ethanol.[1]

    • Final Concentration: ~

      
       M. (Target Absorbance: 0.5 – 0.8 AU).
      
  • Spectral Scan:

    • Baseline: Run a baseline correction using Ethanol in both sample and reference cuvettes.

    • Scan Parameters: 200 nm to 400 nm. Scan speed: Medium (approx. 200 nm/min).

    • Detection: Observe the primary K-band (expected ~256 nm) and the weaker B-band (expected ~280-290 nm).

  • Data Validation (The "Self-Check"):

    • Calculate Molar Absorptivity (

      
      ) using Beer’s Law: 
      
      
      
      .
    • For benzaldehydes,

      
       at 
      
      
      
      should be 10,000 – 15,000 L/mol·cm .
    • If

      
      : Suspect degradation or weighing error.
      
    • If

      
       nm: Suspect solvent contamination or loss of conjugation (oxidation to benzoic acid).
      
Workflow Diagram

ExperimentalProtocol Start Start: Pure Compound Stock Prepare Stock Solution (10 mg in 100 mL EtOH) Start->Stock Dilution Prepare Working Solution (1:50 Dilution) Stock->Dilution Scan UV-Vis Scan (200-400 nm) Quartz Cuvettes Dilution->Scan Check Check Absorbance (0.2 < A < 1.0) Scan->Check Valid Valid Spectrum Calc Epsilon (ε) Check->Valid Pass Adjust Adjust Concentration Check->Adjust Fail Adjust->Dilution

Figure 2: Operational workflow for spectral determination.

References
  • Comparison of Benzaldehyde Spectra: Spectral Database for Organic Compounds (SDBS). SDBS No. 6337 (4-Ethylbenzaldehyde). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Substituent Effects (Woodward-Fieser Rules): William Reusch. Virtual Textbook of Organic Chemistry: UV-Visible Spectroscopy. Michigan State University.[2] [Link]

  • Analog Data (4-Methylbenzaldehyde): National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7725, 4-Methylbenzaldehyde. [Link]

Sources

Technical Comparison Guide: Purity Analysis of 4-Ethyl-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethyl-3-fluorobenzaldehyde (CAS: 1289005-83-9) is a critical fluorinated building block used in the synthesis of pharmaceutical intermediates, particularly for modifying metabolic stability via fluorine substitution.[1] In drug development, the purity of such aldehydes is paramount; however, standard Certificates of Analysis (CoA) often rely solely on GC-MS or HPLC, which may miss bulk contaminants like inorganic salts or retained solvents.

This guide objectively compares Elemental Analysis (EA) against High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) . While EA provides a necessary check for bulk elemental composition, our analysis demonstrates that it must be coupled with orthogonal methods to detect the compound's specific degradation pathway: oxidation to 4-ethyl-3-fluorobenzoic acid.

Theoretical Reference Data

Before experimental validation, the theoretical elemental composition must be established as the baseline.

Compound: this compound Molecular Formula: C₉H₉FO Molecular Weight: 152.17 g/mol

Table 1: Theoretical Elemental Composition Standards
ElementSymbolTheoretical Mass %Standard Acceptance Tolerance (±0.4%)
Carbon C71.04% 70.64% – 71.44%
Hydrogen H5.96% 5.56% – 6.36%
Fluorine F12.49% 12.09% – 12.89%
Oxygen O10.51% N/A (Calculated by difference)

Note: The ±0.4% tolerance is the industry standard for publication-quality purity as defined by the Journal of Organic Chemistry and Angewandte Chemie guidelines [1].

Comparative Analysis of Purity Methods

Method A: Elemental Analysis (Combustion)

Mechanism: The sample is combusted at >1000°C in an oxygen-rich environment. Carbon converts to CO₂, Hydrogen to H₂O, and Fluorine is typically sequestered or analyzed via ion chromatography after combustion.

  • Pros:

    • Bulk Purity: Excellent for detecting non-volatile impurities (inorganic salts, silica gel from purification) that HPLC misses.

    • Solvent Entrapment: Highly sensitive to retained solvents (e.g., dichloromethane or ethyl acetate), which significantly skew Carbon percentages.

  • Cons:

    • Isomer Blindness: Cannot distinguish between this compound and its regioisomer (3-ethyl-4-fluorobenzaldehyde).

    • Oxidation Insensitivity: The conversion of aldehyde (C₉H₉FO) to acid (C₉H₉FO₂) changes Carbon content by only ~6% relative, which can sometimes be masked by solvent impurities.

Method B: HPLC (Reverse Phase)

Mechanism: Separation based on polarity using a C18 column.

  • Pros: Resolves the aldehyde from its oxidized benzoic acid byproduct and other organic impurities.

  • Cons: Requires a reference standard for absolute quantification; response factors may vary between the aldehyde and impurities.

Method C: Quantitative NMR (qNMR)

Mechanism: Proton counting relative to an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Pros: Absolute purity determination without a specific reference standard of the analyte.

  • Cons: Lower sensitivity for trace inorganic contaminants compared to EA.

Experimental Protocols

Protocol 1: Handling this compound for EA

Context: As an aldehyde, this compound is prone to auto-oxidation. Improper handling during weighing leads to "drifting" mass readings and erroneous EA data.

  • Preparation: Dry the sample under high vacuum (<1 mbar) for 4 hours at ambient temperature to remove volatile solvents.

  • Inert Weighing: Perform weighing of the sample (approx. 2 mg) into tin capsules inside a glovebox or under a funnel of Argon gas.

  • Sealing: Immediately cold-weld the tin capsule using a press to exclude atmospheric oxygen.

  • Combustion: Run the analysis using a dynamic flash combustion system (e.g., Thermo Fisher FlashSmart or Elementar vario EL cube).

    • Critical Step: Ensure the combustion tube contains Tungsten Trioxide (WO₃) or similar additives to prevent the formation of stable metal fluorides, which can trap fluorine and distort results [2].

Protocol 2: Purity Decision Workflow

The following diagram illustrates the logical flow for validating the purity of this building block before use in high-value synthesis.

PurityWorkflow Start Crude this compound Step1 1. 1H-NMR (Qualitative) Start->Step1 Decision1 Structure Confirmed? Step1->Decision1 Step2 2. HPLC (Reverse Phase) Decision1->Step2 Yes Fail Repurify (Distillation/Column) Decision1->Fail No (Isomers/Wrong Structure) Decision2 Purity > 98% (Area)? Step2->Decision2 Step3 3. Elemental Analysis (CHN) Decision2->Step3 Yes Decision2->Fail No (Organic Impurities) Decision3 Within ±0.4%? Step3->Decision3 Decision3->Fail No (Solvent/Inorganics) Success Release for Synthesis Decision3->Success Yes

Figure 1: Integrated purity validation workflow ensuring structural identity, organic purity, and bulk compositional integrity.

Data Interpretation Case Study

Scenario: A researcher synthesizes this compound and obtains the following data:

  • HPLC: 99.2% purity.

  • EA Found: C: 69.10%, H: 5.80%.

  • EA Theoretical: C: 71.04%, H: 5.96%.

Analysis: The Carbon value is 1.94% lower than theoretical.

  • Hypothesis A (Oxidation): Oxidation to acid would lower the %C (Acid Theoretical C: 64.28%). However, HPLC shows 99% purity, ruling out massive oxidation.

  • Hypothesis B (Solvent): The sample likely contains retained solvent. If Dichloromethane (CH₂Cl₂, %C=14.1%) is present, it drastically lowers the bulk %C.

References

  • Journal of Organic Chemistry. "Guidelines for Authors - Characterization of New Compounds." ACS Publications. [Link]

  • PubChem. "Compound Summary: this compound (CAS 1289005-83-9)." National Library of Medicine. [Link][2]

  • Royal Society of Chemistry. "Elemental analysis: an important purity control but prone to manipulations." Inorganic Chemistry Frontiers, 2018. [Link]

Sources

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